Product packaging for Unii-rlm74T3Z9D(Cat. No.:CAS No. 131069-91-5)

Unii-rlm74T3Z9D

カタログ番号: B126527
CAS番号: 131069-91-5
分子量: 661.8 g/mol
InChIキー: HBEAOBRDTOXWRZ-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Gadoversetamide is a gadolinium-based paramagnetic contrast agent utilized in non-clinical magnetic resonance imaging (MRI) research . Its primary research value lies in enhancing image contrast by shortening the T1 relaxation time of protons in its local environment, which results in increased signal intensity (brightness) on T1-weighted images . This mechanism is particularly valuable for investigating animal models of disease, especially for visualizing areas with a disrupted blood-brain barrier or abnormal vascularity, such as neoplasms, abscesses, and subacute infarcts . As an extracellular agent, Gadoversetamide distributes through the vascular and interstitial compartments and is cleared renally, with nearly 100% excretion in urine . Researchers should note that Gadoversetamide is a linear gadolinium-based contrast agent. A key consideration in study design is that linear agents are associated with higher retention of gadolinium in tissues, including the brain and bones, compared to macrocyclic agents . This product is strictly for research applications and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34GdN5O10 B126527 Unii-rlm74T3Z9D CAS No. 131069-91-5

特性

Key on ui mechanism of action

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts.

CAS番号

131069-91-5

分子式

C20H34GdN5O10

分子量

661.8 g/mol

IUPAC名

2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3

InChIキー

HBEAOBRDTOXWRZ-UHFFFAOYSA-K

正規SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

密度

1.160 at 25 °C

他のCAS番号

131069-91-5

溶解性

Freely soluble in water

同義語

[8,11-Bis[(carboxy-κO)methyl]-14-[2-[(2-methoxyethyl)amino]-2-(oxo-κO)ethyl]-6-(oxo-κO)-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)-κN8,κN11,κN14,κO16]gadolinium;  8,11-Bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11,

製品の起源

United States

Pharmacokinetic and Pharmacodynamic Research of Gadoversetamide

Pharmacokinetic Disposition of Gadoversetamide

The pharmacokinetic profile of intravenously administered gadoversetamide aligns with a two-compartment open model. fda.govrxlist.comeuropa.eunih.govwikidoc.org Following administration, the compound is not metabolized and its kinetics appear to be linear within the studied dose range of 0.1 to 0.7 mmol/kg. fda.govrxlist.comnih.govdrugs.comnih.gov

Systemic Clearance Mechanisms of Gadoversetamide

Gadoversetamide is cleared from the systemic circulation primarily through the kidneys. patsnap.com The similarity between its renal and plasma clearance rates in healthy individuals indicates that glomerular filtration is the principal mechanism of clearance. fda.govrxlist.comnih.govdrugs.comnih.gov In normal subjects, the plasma clearance rate is approximately 72 ± 16.3 mL/hr/kg, and the renal clearance rate is about 69 ± 15.4 mL/hr/kg. fda.govrxlist.comnih.gov Studies have shown that there are no significant differences in pharmacokinetic parameters based on gender. europa.eueuropa.eu

Extracellular Distribution Dynamics of Gadoversetamide

Gadoversetamide exhibits distribution characteristics typical of an extracellular fluid agent. europa.eunih.gov It does not undergo protein binding in vitro. fda.govrxlist.comdrugs.comfda.gov The volume of distribution at steady state in healthy subjects is 162 ± 25 mL/kg, a volume that is roughly equivalent to that of extracellular water. fda.govrxlist.comwikidoc.orgnih.gov This distribution is rapid, with a mean distribution half-life of approximately 13.3 ± 6.8 minutes. fda.govrxlist.comeuropa.euwikidoc.orgnih.gov Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue. fda.govrxlist.comwikidoc.orgnih.gov However, in instances of blood-brain barrier disruption or abnormal vascularity, the compound can accumulate in the extravascular spaces of lesions. fda.govrxlist.comwikidoc.orgdrugs.com

Elimination Pathways and Kinetics of Gadoversetamide

Elimination of gadoversetamide from the body is predominantly renal. The compound is excreted unchanged in the urine, with analytical evidence confirming that it is eliminated as the intact complex. nih.govhres.ca

In individuals with normal renal function, gadoversetamide is efficiently eliminated via glomerular filtration. fda.govrxlist.comnih.govdrugs.comnih.gov Approximately 95.5 ± 17.4% of the administered dose is excreted in the urine within 24 hours. rxlist.comnih.govwikidoc.orgdrugs.comnih.gov The mean elimination half-life in healthy subjects is about 103.6 ± 19.5 minutes. fda.govrxlist.comwikidoc.orgnih.govdrugbank.com

Research into non-renal excretion routes has shown them to be insignificant. Animal studies have demonstrated that only negligible amounts of radiolabeled gadoversetamide are eliminated through the feces. rxlist.comwikidoc.orgdrugs.comnih.govfda.gov In studies involving anephric rats, hepatobiliary excretion did not provide a significant compensatory pathway for the lack of urinary elimination. rxlist.comnih.govdrugs.comnih.govhres.cafda.gov While a minor hepatobiliary enteric pathway has been observed in animal studies, this has not been demonstrated in humans. hres.ca

Pharmacokinetic Parameters in Special Populations

The pharmacokinetics of gadoversetamide have been studied in various specific populations, revealing differences primarily related to renal function.

Renal Impairment: Patients with impaired renal function exhibit delayed elimination of gadoversetamide. fda.govrxlist.comnih.govdrugs.com In one study of patients with a mean serum creatinine (B1669602) of 2.4 mg/dL, the mean cumulative urinary excretion at 72 hours was approximately 93.5%, compared to 95.8% in subjects with normal renal function over the same period. fda.govrxlist.comnih.govdrugs.comdrugbank.com Severe renal impairment (Creatinine Clearance <30 ml/min) can lead to a six-fold decrease in gadoversetamide clearance and a corresponding increase in exposure (AUC) and elimination half-life. europa.eu Gadoversetamide is effectively removed from the body by hemodialysis. fda.govrxlist.comnih.govdrugs.com Approximately 98% of an administered dose can be cleared from circulation over three dialysis sessions. fda.govnih.govdrugs.comfda.gov After single sessions, 70%, 93%, and 98% of the dose was cleared from plasma, respectively. fda.govnih.govdrugs.comfda.gov The mean dialysis clearance of gadoversetamide was found to be 93.2 ± 17.1 mL/min. fda.govnih.govdrugs.com

Hepatic Impairment: In patients with impaired hepatic function but normal renal function, the plasma kinetics of gadoversetamide are similar to those observed in healthy subjects. fda.govrxlist.comnih.govdrugs.comfda.gov

Pediatric Population: Pharmacokinetic studies in pediatric patients (ages 2-18) have shown that while there are age-related differences in parameters like elimination half-life and clearance, these differences are no longer significant when corrected for body weight or body surface area. nih.govnih.gov The total body clearance of gadoversetamide, when corrected for body weight, is noted to be greater in the 2 to 11-year-old age group (143 ± 27.9 ml/h/kg) compared to older children and adults. europa.eueuropa.eu

Geriatric Population: As renal function can decline with age, the clearance of gadoversetamide may be impaired in elderly patients. europa.euwikidoc.orgdrugs.comhres.ca Therefore, assessment of renal function is important in this population.

Table 1: Pharmacokinetic Parameters of Gadoversetamide in Healthy Adults

Parameter Mean Value (± Standard Deviation)
Elimination Half-life (t½) 103.6 ± 19.5 minutes
Distribution Half-life 13.3 ± 6.8 minutes
Volume of Distribution (Vd) 162 ± 25 mL/kg
Plasma Clearance 72 ± 16.3 mL/hr/kg
Renal Clearance 69 ± 15.4 mL/hr/kg
Urinary Excretion (24h) 95.5% ± 17.4%

Data sourced from fda.govrxlist.comeuropa.eunih.govwikidoc.orgnih.gov

Table 2: Gadoversetamide Elimination in Special Populations

Population Key Pharmacokinetic Finding Citation
Renal Impairment Elimination is delayed. Mean 72h urinary excretion is ~93.5%. fda.govrxlist.comdrugs.com
End-Stage Renal Disease Removed by hemodialysis (~98% over 3 sessions). Mean dialysis clearance is 93.2 ± 17.1 mL/min. fda.govnih.govdrugs.comfda.gov
Hepatic Impairment Plasma kinetics are similar to subjects with normal renal function. fda.govrxlist.comnih.govdrugs.com
Pediatric (2-11 years) Total body clearance (corrected for body weight) is 143 ± 27.9 ml/h/kg. europa.eueuropa.eu

| Geriatric | Clearance may be reduced due to age-related decline in renal function. | europa.euwikidoc.orgdrugs.com |

Table 3: Mentioned Compound Names

Compound Name
Gadoversetamide
Gadolinium
Calcium versetamide (B162505) sodium
Calcium chloride dihydrate
Sodium hydroxide
Hydrochloric acid
Impact of Renal Impairment on Gadoversetamide Pharmacokinetics

Renal impairment significantly delays the elimination of gadoversetamide. fda.govrxlist.com Studies involving patients with impaired renal function, characterized by a mean serum creatinine of 2.4 mg/dL, have demonstrated this delay. fda.govfda.gov In these patients, the elimination half-life of gadoversetamide is notably prolonged. rxlist.com For instance, the elimination half-life in men with renal impairment was 8.74 ± 5.14 hours, and in women, it was 6.91 ± 2.46 hours, a stark contrast to the approximately 1.73 to 1.94 hours seen in individuals with normal renal function. rxlist.com

The total body clearance of the agent decreases as renal function declines. nih.gov Despite this prolonged elimination, the volume of distribution is not significantly affected by decreased renal function. hres.ca Over a 72-hour period, approximately 93.5% of the administered dose is excreted in the urine of patients with renal impairment, compared to 95.8% in those with normal renal function. fda.govrxlist.comfda.gov Animal studies in rats with surgically induced severe renal impairment also showed delayed clearance of gadoversetamide. nih.gov

Table 1: Elimination Half-life of Gadoversetamide in Different Patient Populations

Patient Group Elimination Half-life (hours)
Healthy Volunteers (Male) 1.73 ± 0.31
Healthy Volunteers (Female) 1.73 ± 0.40
Normal Patients (Male) 1.90 ± 0.50
Normal Patients (Female) 1.94 ± 0.57
Renally Impaired (Male) 8.74 ± 5.14
Renally Impaired (Female) 6.91 ± 2.46

Data sourced from a study involving patients with a mean serum creatinine of 2.4 mg/dL. rxlist.com

Pharmacokinetic Profiles in Pediatric Patient Cohorts

Pharmacokinetic studies of gadoversetamide in pediatric patients aged 2 to 18 years have been conducted. nih.gov Research indicates that the pharmacokinetic behavior of gadoversetamide is not significantly different between age groups (2-11 years and 12-18 years) or between sexes when parameters are adjusted for body size. nih.gov

Key pharmacokinetic parameters such as terminal half-life, initial concentration, and area under the curve showed no significant differences between the age groups or sexes. nih.gov While there were significant age-related differences in the volume of distribution and clearance, these differences were no longer significant after being corrected for body mass or surface area. nih.gov This suggests that the variations are primarily due to differences in body size rather than age-related physiological differences within this pediatric range. nih.gov Specifically, when corrected for body weight, the total body clearance of gadoversetamide is higher in the 2 to 11-year-old group (143 ± 27.9 ml/h/kg) compared to the 12 to 18-year-old group (117 ± 26.1 ml/h/kg). europa.eu The safety and effectiveness of gadoversetamide in pediatric patients have not been definitively established. fda.gov

Evaluation of Hemodialysis Efficacy in Gadoversetamide Removal

Hemodialysis is an effective method for removing gadoversetamide from the circulatory system. wikidoc.orgfda.gov Research has shown that approximately 98% of an administered dose can be cleared from circulation over the course of three hemodialysis sessions. wikidoc.orgfda.govfda.gov

The clearance of gadoversetamide from the plasma is progressive with each dialysis session. After the first session, about 70% of the dose is cleared. This increases to 93% after the second session and reaches 98% after the third session. wikidoc.orgfda.govfda.gov These sessions typically occurred at 2 hours, 48 hours, and 120 hours post-injection. wikidoc.orgfda.govfda.gov The mean dialysis clearance of gadoversetamide has been measured at 93.2 ± 17.1 mL/min when using a high-flux PMMA membrane. wikidoc.orgfda.gov This clearance rate is about 48% of the creatinine clearance under similar conditions. wikidoc.orgfda.gov

Table 2: Cumulative Clearance of Gadoversetamide with Hemodialysis

Number of Dialysis Sessions Cumulative Dose Cleared from Plasma (%)
1 70
2 93
3 98

Data reflects clearance over three sessions occurring at 2, 48, and 120 hours post-injection. wikidoc.orgfda.govfda.gov

Pharmacodynamic Mechanisms of Magnetic Resonance Enhancement by Gadoversetamide

The pharmacodynamic effects of gadoversetamide are central to its function as a contrast agent in MRI. These effects are based on its paramagnetic properties, which alter the relaxation times of water protons in its vicinity. nih.gov

Paramagnetic Properties and Relaxation Enhancement Theory

Gadoversetamide is a paramagnetic agent. rxlist.comnih.gov This means it develops a magnetic moment when placed within a magnetic field. rxlist.comnih.gov The core of this property lies in the gadolinium ion (Gd³⁺), a rare earth metal with seven unpaired electrons in its 4f shell. patsnap.comradiologykey.com These unpaired electrons create a relatively large magnetic moment that can influence the relaxation rates of nearby water protons. rxlist.comnih.gov This phenomenon is known as paramagnetic relaxation enhancement. mriquestions.com In its free, ionic form, gadolinium is toxic; therefore, it is chelated with a ligand, in this case, versetamide, to form a stable complex that can be safely administered. patsnap.comumons.ac.be

Influence on T1 and T2 Relaxation Times in Biological Tissues

When gadoversetamide accumulates in tissues, it shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of the surrounding water protons. drugbank.comrxlist.commr-tip.com The interaction between the magnetic moment of the gadolinium ion and the water protons accelerates the rate at which the protons return to their equilibrium state after being excited by radiofrequency pulses in the MRI scanner. nih.gov At the recommended clinical doses, the primary effect of gadoversetamide is on the T1 relaxation time. drugbank.comrxlist.commr-tip.com Shortening the T1 relaxation time leads to an increase in signal intensity, which appears as a brighter image on T1-weighted MRI scans. drugbank.comrxlist.commr-tip.com While T2 relaxation is also affected, the T1 effect is predominant for enhancement. researchgate.net

Blood-Brain Barrier Integrity and Gadoversetamide Distribution Research

Gadoversetamide does not cross the intact blood-brain barrier. drugbank.comrxlist.com Consequently, it does not accumulate in normal brain tissue or in lesions that have a normal, intact blood-brain barrier. drugbank.com However, in instances where the blood-brain barrier is disrupted or where there is abnormal vascularity, such as in tumors, abscesses, or subacute infarcts, gadoversetamide can pass into the extravascular space of these lesions. drugbank.comrxlist.com This accumulation in the affected tissue allows for enhanced visualization and characterization of the pathology on MRI scans. researchgate.net This property is crucial for differentiating between healthy and diseased tissue in the central nervous system. researchgate.net

Advanced Research on Gadolinium Retention Associated with Gadoversetamide

Mechanistic Investigations of Gadolinium Dissociation and Transmetallation

The primary mechanism underlying gadolinium retention is believed to be the in vivo dissociation, or dechelation, of the gadolinium ion (Gd³⁺) from its carrier ligand. nih.gov For gadoversetamide, this process is influenced by its chemical stability and interactions within the physiological environment.

In Vitro Studies on Ligand Stability and Gadolinium Release

In vitro studies are fundamental in characterizing the intrinsic stability of GBCAs. These studies consistently classify non-ionic linear agents like gadoversetamide as having lower stability compared to ionic linear and macrocyclic agents. thieme-connect.comphysiology.org This lower stability correlates with a higher propensity to release the toxic free Gd³⁺ ion.

Research has demonstrated that gadoversetamide possesses a low conditional stability constant, which is a measure of the complex's stability at a physiological pH of 7.4. royalsocietypublishing.org A landmark in vitro study by Frenzel et al. incubated various GBCAs in human serum at 37°C for 15 days. The results showed that non-ionic, linear agents, including gadoversetamide, released approximately 20% of their gadolinium, whereas macrocyclic agents showed negligible release. royalsocietypublishing.orgsryahwapublications.com This highlights a significant difference in ligand stability under conditions mimicking the human body.

Another manifestation of gadoversetamide's instability is its documented interference with certain colorimetric laboratory assays, particularly for serum calcium. rsna.orgdrugbank.com This interference is understood to be caused by the dechelation of gadoversetamide in the assay medium; the dye used in the test has a stronger affinity for the gadolinium ion than the gadoversetamide ligand, stripping the Gd³⁺ from the complex. royalsocietypublishing.orgnih.gov This phenomenon serves as clear ex vivo evidence of gadolinium release.

Table 1: Comparative Stability of Gadolinium-Based Contrast Agents
Agent ClassExample AgentStructureRelative StabilityIn Vitro Gd³⁺ Release (in human serum)
Non-ionic LinearGadoversetamideLinearLow~20% after 15 days royalsocietypublishing.orgsryahwapublications.com
Ionic LinearGadopentetate dimeglumineLinearMedium&lt;2% after 15 days sryahwapublications.com
MacrocyclicGadoteridolMacrocyclicHighNo detectable release sryahwapublications.com

Influence of Physiological Conditions on Gadoversetamide Dechelation

The dechelation of gadoversetamide in the body is not solely dependent on its intrinsic stability but is also actively influenced by the surrounding physiological environment. A key process is transmetallation, where endogenous metal ions compete with Gd³⁺ for the binding sites on the ligand. royalsocietypublishing.org Endogenous cations such as zinc, copper, calcium, and iron can facilitate the displacement and release of the gadolinium ion from the gadoversetamide complex. royalsocietypublishing.orgfda.gov

The chemical environment, such as pH and the presence of certain anions, also plays a critical role. Studies have indicated that conditions of acidosis (lower pH) may favor the dissociation of gadolinium from less stable linear chelates. nih.gov Furthermore, endogenous anions, particularly phosphate (B84403), have been shown to catalyze gadolinium release. In vitro experiments have demonstrated that increasing phosphate concentrations in serum significantly accelerates the rate of Gd³⁺ release from its chelate. sryahwapublications.com This is particularly relevant in conditions such as renal impairment, where phosphate levels can be elevated.

Biodistribution Studies of Retained Gadolinium

Following administration, a portion of gadolinium from less stable agents like gadoversetamide is not excreted but is retained in various tissues throughout the body. Biodistribution studies, using highly sensitive techniques like inductively coupled plasma mass spectrometry (ICP-MS), have quantified this deposition in the brain, bone, and other organs, revealing patterns that correlate with the agent's stability. appliedradiology.com

Quantification of Gadolinium Deposition in Brain Tissues

Once thought to be unable to cross the intact blood-brain barrier, it is now established that all GBCAs can lead to some level of gadolinium deposition in the brain, even in patients with normal renal function. europa.eudrugbank.com However, the amount of deposition is significantly higher with linear agents compared to macrocyclic ones. www.gov.uk The U.S. Food and Drug Administration (FDA) has stated that linear GBCAs, such as gadoversetamide, result in more gadolinium retention in the body than macrocyclic GBCAs. fda.gov

Human autopsy studies have provided direct quantification of this deposition. In patients who had received multiple doses of gadodiamide (B1674392), an agent structurally and chemically similar to gadoversetamide, gadolinium concentrations in brain tissue ranged from 0.1 to 58.8 µg per gram of tissue. nih.gov Deposition was noted in several areas, including the dentate nucleus, globus pallidus, pons, and thalamus. royalsocietypublishing.orgnih.gov Another study found that even after a single dose of a linear or macrocyclic agent, measurable gadolinium was present in brain tissue, but the levels were significantly lower for the macrocyclic agents. rsna.org While specific quantitative data for gadoversetamide are often grouped with other linear agents, regulatory bodies have concluded that it belongs to the class of agents associated with the highest levels of brain deposition. fda.govscmr.org

Analysis of Gadolinium Accumulation in Bone and Other Organs

Beyond the brain, significant gadolinium retention occurs in other tissues, with bone being identified as a primary long-term reservoir. rsna.orgnih.gov Gadolinium can be incorporated into the bone matrix, where it may replace calcium in hydroxyapatite (B223615) crystals. rsna.org Human studies involving patients who underwent hip arthroplasty have shown that bone resected days to years after GBCA administration contains measurable gadolinium. One such study found that the linear agent gadodiamide left approximately four times more gadolinium in bone tissue compared to the macrocyclic agent gadoteridol. nih.gov

Deposition is also well-documented in the skin, liver, and kidneys. physiology.orgnih.gov In patients with impaired renal function, agents including gadoversetamide have been linked to gadolinium deposition in the skin and other internal organs. nih.govnih.gov Animal studies have corroborated these findings, demonstrating that linear agents result in higher and more persistent gadolinium levels in the skin, liver, and femur compared to macrocyclic agents. nih.govsryahwapublications.com The FDA has specifically identified gadoversetamide and gadodiamide as the agents resulting in the highest levels of retained gadolinium in the body. fda.govfda.gov

Table 2: Summary of Findings from Gadolinium Biodistribution Studies (Primarily Linear Agents)
TissueKey FindingsSupporting EvidenceCitation
BrainDeposition found in dentate nucleus, globus pallidus, pons, thalamus. Concentrations up to 58.8 µg/g reported for linear agents.Human Autopsy Studies (ICP-MS) nih.gov
BoneIdentified as a major long-term reservoir. Linear agents deposit ~4x more Gd than macrocyclic agents.Human Bone Analysis (Post-Arthroplasty) sryahwapublications.comnih.gov
SkinSignificant retention from linear agents observed in patients with renal impairment and in animal models.Human Biopsy, Animal Studies thieme-connect.comnih.gov
Liver & KidneyHigher gadolinium content detected in organs of animals treated with linear agents vs. macrocyclic agents.Animal Studies (EDS Analysis) physiology.orgnih.gov

Temporal Dynamics of Gadolinium Retention in Human Tissues

While the majority of an administered GBCA dose is excreted rapidly in individuals with normal renal function, typically within 24 hours, the small fraction that is retained can persist for extended periods. nih.gov The existence of this long-term retention suggests that gadolinium enters one or more "deep compartments," such as bone, from which it is released very slowly back into circulation. rsna.org

Human data has confirmed the presence of gadolinium in bone tissue up to eight years after the last known exposure to a GBCA. medsafe.govt.nz Animal studies tracking retention over time show that while gadolinium levels from macrocyclic agents in the skin return to baseline, levels from linear agents remain high even one year after injection. medsafe.govt.nz Non-clinical studies with linear agents also suggest that gadolinium retained in the brain shows no evidence of clearance for up to one year. europa.eu The prolonged residence time of the agent in the body, whether due to renal impairment or slow release from deep compartments, increases the opportunity for dechelation and permanent tissue deposition. nih.gov The FDA has acknowledged that this long-term retention is a characteristic of linear agents like gadoversetamide. fda.govfda.gov

Long-Term Clinical and Biological Implications of Gadolinium Retention

The discovery of gadolinium deposition in the body following the administration of gadolinium-based contrast agents (GBCAs) has led to extensive research into the long-term health effects. This is particularly relevant for linear GBCAs like gadoversetamide, which have been associated with higher retention rates.

Correlation Between Gadolinium Retention and Patient Outcomes

While the retention of gadolinium from agents like gadoversetamide is well-established, a direct and consistent correlation with specific adverse patient outcomes in those with normal renal function remains an area of active investigation. guerbet.comcenter4research.org The highest concentrations of retained gadolinium are found in bone, followed by organs such as the brain, skin, kidney, liver, and spleen. guerbet.com The duration of this retention can be for months or even years, with the longest retention observed in bone. guerbet.comrsna.org

For patients with impaired renal function, a clear association has been established between certain GBCAs and nephrogenic systemic fibrosis (NSF), a rare but serious condition. center4research.orgnih.gov However, in patients with normal kidney function, the clinical consequences of gadolinium retention have not been definitively established. guerbet.com There have been rare reports of skin changes in this patient group. guerbet.com Some patients have reported various symptoms they believe are linked to gadolinium exposure, a condition sometimes referred to as gadolinium deposition disease, but a causal link has not been firmly established. center4research.orgrsna.org

Certain patient populations might be at a higher risk for potential consequences of gadolinium retention, including those who require multiple lifetime doses, pregnant and pediatric patients, and individuals with inflammatory conditions. guerbet.com A population-based study found no association between gadolinium exposure and the development of parkinsonism. car.ca Another study investigating cognitive decline also did not find that exposure to a linear GBCA predicted progression from normal cognitive function to mild cognitive impairment or dementia. car.ca

Research on Potential Neurological Manifestations Associated with Retention

A significant focus of research has been on gadolinium deposition in the brain. nih.gov Studies have shown that repeated administration of linear GBCAs can lead to increased signal intensity on T1-weighted MRI scans in the dentate nucleus and globus pallidus, which is indicative of gadolinium deposition. nih.govscitepress.org This phenomenon has been observed in a dose-dependent manner. car.canih.gov

Despite the evidence of gadolinium accumulation in the brain, no adverse neurological effects, such as cognitive or movement disorders, have been definitively attributed to this deposition. europa.eueuropa.eu While some studies have explored potential associations between gadolinium retention and neurological symptoms, a causal relationship has not been proven. researchgate.net Animal studies have also yielded conflicting results regarding behavioral deficits after repeated GBCA injections. researchgate.net

The European Medicines Agency (EMA) has acknowledged that while no adverse neurological effects have been demonstrated to be caused by gadolinium accumulation in the brain, long-term safety data are limited. europa.eu The known toxicity of unchelated gadolinium raises plausible concerns about potential harmful effects. europa.eu

Histopathological and Ultrastructural Analysis of Affected Tissues

Histopathological studies have provided direct evidence of gadolinium deposition in various tissues. In patients with NSF, skin biopsies have shown gadolinium deposits. nih.gov Even in individuals with normal renal function, gadolinium has been found in the skin and bone. nih.govroyalsocietypublishing.org Autopsy studies have confirmed the presence of retained gadolinium in the brain, with concentrations correlating with signal hyperintensity seen on MRI. royalsocietypublishing.org

In some cases, gadolinium has been found in the form of insoluble deposits, such as gadolinium phosphate, in brain tumor biopsies from patients with normal renal function. royalsocietypublishing.org This suggests that dechelation, the release of the gadolinium ion from its protective ligand, may occur. nih.gov The presence of gadolinium has been noted along collagen bundles in the skin of NSF patients. nih.gov

Comparative Analysis of Gadolinium Retention Across Contrast Agent Classes

The amount of gadolinium retained in the body varies significantly between different classes and types of GBCAs.

Differential Retention Characteristics of Linear Versus Macrocyclic Agents

The fundamental difference in molecular structure between linear and macrocyclic GBCAs plays a crucial role in their stability and gadolinium retention profiles. Linear agents, such as gadoversetamide, have a more flexible structure, while macrocyclic agents have a rigid, cage-like structure that more securely encapsulates the gadolinium ion. rsna.orgrsna.org

This structural difference leads to lower stability in linear agents, making them more prone to releasing gadolinium in the body. royalsocietypublishing.org Consequently, linear GBCAs are associated with significantly higher levels of gadolinium retention in tissues like the brain, bone, and skin compared to macrocyclic agents. guerbet.comrsna.orgtga.gov.au Studies have shown that gadolinium retention from linear agents can be several times higher than from macrocyclic agents. rsna.orgnih.gov While gadolinium deposition has been observed with all GBCAs to some extent, it is more pronounced with linear agents. appliedradiology.com

The following table provides a comparative overview of linear and macrocyclic agents:

FeatureLinear GBCAs (e.g., Gadoversetamide)Macrocyclic GBCAs
Structure Flexible, open-chain ligandRigid, cage-like ligand
In Vivo Stability LowerHigher
Gadolinium Retention Higher levels in brain, bone, and skin guerbet.comrsna.orgtga.gov.auLower levels of retention guerbet.comrsna.orgtga.gov.au
Association with NSF Higher risk in renally impaired patients nih.govLower risk in renally impaired patients nih.gov

Intra-Class Variability in Gadolinium Retention Among Linear Agents

Even within the class of linear GBCAs, there is variability in the extent of gadolinium retention. guerbet.com Gadoversetamide (Optimark) and gadodiamide (Omniscan) have been reported to cause greater retention compared to other linear agents like gadobenate dimeglumine (MultiHance), gadopentetate dimeglumine (Magnevist), and gadoxetate disodium (B8443419) (Eovist) when administered at equivalent doses. guerbet.com The stability of the specific chelate is a key factor influencing these differences. nih.gov

This variability underscores the importance of considering the specific properties of each GBCA when assessing the potential for gadolinium retention.

Factors Influencing Higher Retention of Gadoversetamide Compared to Other Agents

Advanced research into gadolinium-based contrast agents (GBCAs) has revealed significant differences in gadolinium retention among various formulations. Gadoversetamide, a linear non-ionic GBCA, has been consistently associated with higher levels of gadolinium deposition in tissues compared to other agents, particularly those with a macrocyclic structure. guerbet.comfda.gov This increased retention is not attributed to a single cause but rather a combination of interconnected chemical and physiological factors. The primary determinants include the agent's molecular structure, the stability of the gadolinium-chelate complex, and its susceptibility to endogenous processes like transmetallation.

The fundamental distinction influencing gadolinium retention lies in the molecular architecture of the chelating ligand, which is categorized as either linear or macrocyclic. appliedradiology.com Gadoversetamide is classified as a linear agent, meaning its organic ligand is an elongated, flexible molecule that wraps around the gadolinium ion (Gd³⁺). nih.govmdpi.com This open-chain structure is less stable compared to the rigid, cage-like structure of macrocyclic agents, which pre-organizes a cavity to encapsulate the gadolinium ion. appliedradiology.commriquestions.com Consequently, linear agents like gadoversetamide are more prone to releasing the toxic free Gd³⁺ ion into the body. emjreviews.comdirjournal.org Regulatory bodies and scientific studies have confirmed that linear GBCAs result in more significant and longer-term gadolinium retention than macrocyclic GBCAs. fda.goveuropa.eu

Further classification of GBCAs is based on their net electrical charge, designating them as either ionic or non-ionic. qeios.com Gadoversetamide is a non-ionic agent. ajronline.org The stability of the GBCA is affected by this property, as the bond between Gd³⁺ and the negatively charged carboxyl groups in an ionic ligand is stronger than the bonds with amide or alcohol groups in a non-ionic ligand. nih.gov Research indicates that non-ionic linear chelates, such as gadoversetamide and gadodiamide, are among the least stable GBCAs and are associated with the highest risk of gadolinium release and subsequent tissue deposition. mriquestions.comdirjournal.org

The stability of the gadolinium-chelate complex is a critical factor, governed by both thermodynamic and kinetic parameters. ismrm.orgrsna.org

Thermodynamic stability (log Ktherm) refers to the equilibrium state between the chelated and unchelated gadolinium. nih.gov

Kinetic stability (or inertness) relates to the rate at which the gadolinium ion dissociates from the chelate. nih.govrsna.org

While thermodynamic stability is a useful measure, kinetic stability is often considered more predictive of in vivo behavior. Macrocyclic agents exhibit greater kinetic stability (are less labile) than linear agents, which accounts for their lower gadolinium retention profiles. ismrm.orgrsna.org Gadoversetamide, as a non-ionic linear agent, possesses lower thermodynamic and kinetic stability, increasing the likelihood of dechelation, the process where the gadolinium ion is released from its protective ligand. mriquestions.comdirjournal.org

This lower stability makes gadoversetamide more susceptible to transmetallation . mriquestions.com This is a chemical process where endogenous cations, particularly zinc (Zn²⁺), compete with and displace the Gd³⁺ from the versetamide (B162505) ligand. mriquestions.com Once freed from the chelate, the toxic Gd³⁺ ion can form insoluble precipitates with endogenous anions like phosphate and deposit in various tissues, including the bone, brain, and skin, where it can persist for months or even years. guerbet.commriquestions.com The displaced zinc-chelate complex is then excreted from the body. mriquestions.com Studies have shown that non-ionic linear agents are particularly vulnerable to this process. nih.gov The U.S. Food and Drug Administration (FDA) has specifically identified gadoversetamide (OptiMARK) and gadodiamide (Omniscan) as linear agents that cause greater gadolinium retention compared to other linear and macrocyclic agents. guerbet.comfda.gov

The following tables present comparative data and research findings on gadolinium retention.

Table 1: Comparative Properties of Gadoversetamide and Other GBCAs

This table provides a comparison of key chemical properties that influence gadolinium retention.

Agent NameGeneric NameMolecular StructureIonicityRetention Risk Profile
OptiMARKGadoversetamideLinearNon-ionicHigh guerbet.comfda.gov
OmniscanGadodiamideLinearNon-ionicHigh guerbet.comfda.gov
MagnevistGadopentetate dimeglumineLinearIonicIntermediate (Higher than macrocyclic) guerbet.comfda.gov
MultiHanceGadobenate dimeglumineLinearIonicIntermediate (Higher than macrocyclic) guerbet.comfda.gov
GadavistGadobutrol (B1674391)MacrocyclicNon-ionicLow guerbet.comfda.gov
DotaremGadoterate meglumineMacrocyclicIonicLow guerbet.comfda.gov
ProHanceGadoteridolMacrocyclicNon-ionicLow guerbet.comfda.gov

Table 2: Summary of Research Findings on Gadolinium Retention

This table summarizes key findings from various studies and regulatory assessments regarding gadolinium retention associated with different classes of GBCAs.

FindingGBCA Class/Agent(s) ImplicatedKey DetailsSource(s)
Highest Retention Levels Linear Non-ionic (Gadoversetamide, Gadodiamide)The FDA and various studies identify these agents as resulting in the highest levels of retained gadolinium compared to other GBCAs. guerbet.comfda.govdirjournal.org
Structural Impact on Retention Linear vs. MacrocyclicLinear GBCAs consistently demonstrate greater gadolinium retention in tissues like the brain and bone than macrocyclic GBCAs. fda.govnih.govismrm.orgrsna.org
Suspension by Regulatory Bodies Gadoversetamide, Gadodiamide, Gadopentetic acid (IV)The European Medicines Agency (EMA) suspended the marketing authorizations for these intravenous linear agents due to concerns over gadolinium deposition. europa.eucenter4research.org
Bone Deposition Comparison Linear (Gadodiamide) vs. Macrocyclic (Gadoteridol)A study on patients undergoing hip arthroplasty found four times higher gadolinium levels in bone for patients who received the linear agent gadodiamide compared to the macrocyclic agent gadoteridol. ajronline.orgrsna.org
Stability and Dechelation Non-ionic Linear ChelatesThese agents have the lowest stability and shortest dissociation half-life, making them most susceptible to releasing free gadolinium. mriquestions.comdirjournal.org

Gadoversetamide and Nephrogenic Systemic Fibrosis Nsf Research

Pathophysiological Mechanisms of NSF Development

The development of NSF is a complex process, with the dissociation of the gadolinium ion (Gd3+) from its chelating agent being a central etiological factor. ajnr.org This event triggers a cascade of cellular and molecular responses, culminating in widespread tissue fibrosis.

Role of Gadolinium Dissociation in NSF Pathogenesis

The stability of the bond between the gadolinium ion and its ligand is a critical determinant of a GBCA's safety profile. mriquestions.com Gadoversetamide, being a linear, non-ionic chelate, exhibits lower thermodynamic stability compared to macrocyclic agents. ajnr.orgmriquestions.comajronline.org This inherent structural characteristic makes it more susceptible to the dissociation of the toxic free gadolinium ion (Gd3+). ajnr.orgmriquestions.com

In patients with normal renal function, GBCAs are rapidly excreted. However, in the setting of renal insufficiency, the elimination half-life of these agents is significantly prolonged. ajnr.orgscielo.brjefferson.edu This extended residence time in the body provides a larger window of opportunity for the gadoversetamide molecule to undergo transmetallation, a process where endogenous ions like zinc, copper, and calcium displace the gadolinium from the chelate. oup.com The released "free" Gd3+ is then believed to be the primary trigger for the pathological cascade leading to NSF. ajnr.orgnih.gov

Cellular and Molecular Responses in Fibrotic Processes

Once dissociated, the free gadolinium ion is thought to initiate a fibrotic reaction. nih.gov The precise mechanisms are not fully elucidated, but evidence suggests the involvement of several key cellular and molecular players. nih.gov The key cellular mediator of fibrosis is the myofibroblast, which, upon activation, becomes the primary source of collagen production. nih.gov

Research indicates that gadolinium deposits are found in the skin and other tissues of NSF patients, implying a direct toxic effect. jacc.org These deposits are believed to trigger an inflammatory and fibrotic response. jefferson.edu Circulating fibrocytes, bone marrow-derived cells, are recruited to tissues where they differentiate into myofibroblasts, contributing to the excessive deposition of extracellular matrix components like collagen. nih.govmriquestions.com This process leads to the characteristic thickening and hardening of the skin and can also affect internal organs. wikipedia.orgnih.gov

The activation of myofibroblasts is driven by a complex interplay of signaling molecules. nih.gov Profibrotic cytokines such as Transforming Growth Factor-beta 1 (TGF-β1) and interleukins (e.g., IL-13, IL-21) play a crucial role in stimulating collagen synthesis. nih.govjci.org Chemokines are also involved in recruiting myofibroblasts and other inflammatory cells to the site of injury. nih.gov

Inflammatory Triggers and Systemic Response in NSF

The development of NSF is not solely dependent on the presence of free gadolinium; a concurrent proinflammatory state appears to be a significant contributing factor. ajronline.orgresearchgate.net Systemic inflammation, which can be triggered by infections, surgery, or other insults, creates a permissive environment for the development of fibrosis. ajronline.orggaucherdisease.orglibretexts.org

In this proinflammatory milieu, immune cells like macrophages are primed and can have an exaggerated response to stimuli such as gadolinium. jefferson.edugaucherdisease.org The interaction of gadolinium with these cells can lead to the release of a host of inflammatory mediators, including cytokines and chemokines, which further amplify the inflammatory cascade and promote the fibrotic process. mriquestions.comgaucherdisease.org This systemic response helps to explain the widespread nature of fibrosis seen in NSF, affecting not just the skin but also internal organs like the lungs, liver, heart, and muscles. wikipedia.orgajnr.org

Epidemiological and Risk Factor Studies for NSF

Epidemiological studies have been crucial in identifying the link between specific GBCAs, including gadoversetamide, and the incidence of NSF, particularly in patients with renal impairment.

Correlation Between Renal Impairment Severity and NSF Incidence

A strong correlation exists between the severity of renal impairment and the risk of developing NSF after exposure to certain GBCAs. wikipedia.orgscielo.br The majority of NSF cases have been reported in patients with severe to end-stage chronic kidney disease (CKD). wikipedia.org

The risk of developing NSF after exposure to gadoversetamide is significantly elevated in patients with severe renal dysfunction. The following table summarizes the risk stratification based on the estimated glomerular filtration rate (eGFR).

eGFR Level (mL/min/1.73m²)Chronic Kidney Disease StageAssociated NSF Risk with High-Risk GBCAs (including Gadoversetamide)
< 30Stage 4 (Severe) & 5 (End-Stage)Highest Risk. fda.govwww.gov.uk Gadoversetamide is contraindicated in this group. fda.goveuropa.eu
30 - 59Stage 3 (Moderate)Lower risk, but use should be based on a careful risk-benefit evaluation. fda.govwww.gov.ukeuropa.eu
60 - 89Stage 2 (Mild)Little, if any, increased risk. fda.govcar.ca

This table is for informational purposes and is based on available research. It is not a substitute for professional medical advice.

Identification of At-Risk Patient Subpopulations

Beyond the severity of renal impairment, research has identified other patient subpopulations at an increased risk of developing NSF following gadoversetamide administration.

Patients with Acute Kidney Injury (AKI): Individuals experiencing AKI, even if their baseline renal function was normal, are considered a high-risk group. wikipedia.orgfda.govscottalexander.me The risk is particularly elevated if there is a delay in initiating hemodialysis after GBCA administration in patients with acute renal failure. researchgate.net

Patients in the Perioperative Liver Transplantation Period: This group is at particular risk due to the high incidence of acute renal failure. www.gov.ukeuropa.eu

Patients with Proinflammatory Conditions: The presence of concurrent infections, recent major surgery, or other inflammatory events can increase the susceptibility to NSF. ajronline.orgresearchgate.netradiopaedia.org

Patients Receiving High or Multiple Doses: Higher and repeated doses of GBCAs are associated with an increased risk of NSF. wikipedia.orgucsf.edujacc.org

Screening for renal dysfunction before the administration of high-risk GBCAs like gadoversetamide is a critical preventative measure. fda.govwww.gov.uk

Impact of Cumulative Gadolinium Exposure on NSF Risk

Research has indicated a correlation between the cumulative dose of gadolinium-based contrast agents (GBCAs) and the risk of developing Nephrogenic Systemic Fibrosis, particularly in patients with impaired renal function. ucsf.eduwikipedia.org Studies focusing on high-risk, linear GBCAs have shown that patients who developed NSF often received higher cumulative doses compared to exposed patients who did not develop the condition. For instance, one study on gadodiamide (B1674392), an agent biochemically similar to gadoversetamide, reported that NSF patients received a median cumulative dose of 0.39 mmol/kg, whereas their unaffected counterparts received 0.23 mmol/kg. plos.orgresearchgate.net The risk is not only associated with high single doses but also with repeated administrations of these agents. ucsf.edu The prolonged retention of the contrast agent in patients with severe kidney disease is believed to increase the opportunity for the gadolinium ion to dissociate from its chelate, thereby elevating the risk of NSF. dovepress.com

Molecular and Cellular Mechanisms Underlying NSF Fibrosis

The prevailing hypothesis regarding the pathogenesis of NSF centers on the in-vivo release of the toxic, free gadolinium ion (Gd³⁺) from its less stable chelate molecule. nih.gov Gadoversetamide is classified as a non-ionic, linear-chelate GBCA, a structural class considered less stable than the macrocyclic agents. nih.govnih.gov In patients with severe renal dysfunction, the clearance of the GBCA is significantly delayed, increasing the time the agent remains in the body and thus the potential for transmetallation—the displacement of the gadolinium ion from the chelate by endogenous ions. dovepress.com Once freed, the gadolinium ion may deposit in tissues, triggering a cascade of cellular events that culminate in fibrosis. dovepress.comnih.gov

Role of Circulating Fibrocytes in NSF

A key area of investigation in NSF pathogenesis is the role of circulating fibrocytes. These bone marrow-derived mesenchymal stem cells are believed to be central to the development of the fibrotic lesions seen in NSF. scielo.br Research suggests that free gadolinium ions, released from less stable agents like gadoversetamide, may act as a trigger, attracting and activating these circulating fibrocytes. nih.govajronline.org Once recruited to tissues like the skin and fascia, these cells, which express markers such as CD34 and procollagen (B1174764) I, differentiate into fibroblast-like cells. scielo.br This activation leads to the excessive production and deposition of collagen and other extracellular matrix components, resulting in the characteristic tissue hardening and thickening of NSF. myesr.orgnih.gov The precise mechanisms are still under investigation, but it is theorized that the gadolinium deposits are engulfed by macrophages, which then release profibrotic cytokines like Transforming Growth Factor-beta 1 (TGF-β1) that attract and stimulate the fibrocytes. dovepress.comnih.gov

Investigation of Collagen Deposition and Extracellular Matrix Remodeling

Histopathological studies of NSF-affected tissues provide direct evidence of profound extracellular matrix remodeling. Skin biopsies consistently show a significant increase in dermal cellularity, the deposition of thickened collagen bundles, and the presence of mucin. nih.govnih.govmdedge.com The normal architecture of the dermis and subcutaneous septae is disrupted by this extensive fibrotic process. nih.gov

Research using animal models with renal failure has provided further insight. Studies involving gadodiamide, which is structurally similar to gadoversetamide, demonstrated that administration of the agent led to increased dermal thickness and collagen bundle density. researchgate.net Using advanced microscopy techniques, researchers have localized gadolinium deposits directly to collagen fibrils in both the extracellular matrix and within activated fibroblasts. researchgate.netresearchgate.net This suggests that the gadolinium ion may directly interfere with collagen processing and remodeling. The presence of intracellular collagen fragments within fibroblasts points to an abnormal process of collagen degradation and endocytosis, which may be stimulated by the presence of gadolinium. researchgate.net Furthermore, dermal fibroblasts from NSF-affected skin have been shown to produce greater amounts of sulfated glycosaminoglycans, contributing to the pathological changes in the extracellular matrix. scielo.br

Research into Prevention and Management Strategies for NSF

Given the severity of NSF and the absence of a consistently effective treatment, research has heavily focused on prevention and risk mitigation.

Pre-screening and Risk Stratification Methodologies

A cornerstone of NSF prevention is the careful screening of patients prior to the administration of any GBCA. radiologytoday.net Research and subsequent clinical guidelines emphasize identifying patients with pre-existing renal impairment, which is the primary risk factor for NSF. ucsf.edu The recommended methodology involves assessing renal function, typically by calculating the estimated glomerular filtration rate (eGFR). www.gov.ukajronline.org

Patients are stratified into risk categories based on their eGFR and the type of GBCA being considered. www.gov.uk Gadoversetamide, along with gadodiamide and gadopentetate dimeglumine, is categorized as a "high-risk" agent. www.gov.uksfda.gov.sa Regulatory bodies and professional societies have issued strong recommendations, and in some cases contraindications, against the use of these high-risk agents in patients with severe or end-stage chronic kidney disease (eGFR < 30 mL/min/1.73m²) and those with acute kidney injury. nih.govsfda.gov.saajronline.org The implementation of such screening and risk stratification protocols has been shown to dramatically reduce the incidence of new NSF cases. radiologytoday.net

GBCA Risk GroupAgent ExamplesAssociated NSF Risk
Group I (Highest Risk) Gadodiamide, Gadoversetamide , Gadopentetate dimeglumineAssociated with the vast majority of unconfounded NSF cases. ucsf.edu
Group II (Lower Risk) Gadoteridol, Gadobutrol (B1674391), Gadoterate meglumineFew, if any, unconfounded cases of NSF reported. ajronline.org
Group III (Lower Risk) Gadoxetate disodium (B8443419)Limited data, but generally considered lower risk.

Evaluation of Alternative Imaging Modalities to Mitigate NSF Risk

To avoid the risks associated with GBCAs like gadoversetamide in vulnerable patients, research has highlighted the importance of considering alternative diagnostic imaging methods. auajournals.orghinet.net When imaging a patient with severe renal impairment, radiologists are encouraged to evaluate whether the necessary diagnostic information can be obtained without the use of a GBCA. ajronline.org

Alternative modalities that may be considered include:

Non-contrast Magnetic Resonance Imaging (MRI): Advances in MRI technology have expanded the capabilities of non-contrast sequences, which can sometimes provide sufficient clinical information. nih.govauajournals.org

Computed Tomography (CT): In some clinical scenarios, particularly for patients already on dialysis who are less susceptible to contrast-induced nephropathy from iodinated contrast, a CT scan may be a viable alternative to a gadolinium-enhanced MRI. nih.govauajournals.org

Ultrasound: Depending on the clinical question, ultrasound can be an effective imaging tool that completely avoids the risks of contrast agents and ionizing radiation. nih.govauajournals.org

The decision to use an alternative modality is made on a case-by-case basis, balancing the diagnostic needs against the specific risks posed to the patient. nih.gov

Clinical Efficacy Research and Advanced Imaging Applications of Gadoversetamide

Central Nervous System Imaging Research

Gadoversetamide is approved for use in MRI of the central nervous system (CNS), which includes the brain, spine, and associated tissues, to enhance the visualization of lesions with an abnormal blood-brain barrier or atypical vascularity. patsnap.commr-tip.com

Diagnostic Efficacy in Intracranial Lesion Characterization

Clinical research has demonstrated the efficacy of Gadoversetamide in the characterization of intracranial lesions. As an extracellular agent, it does not cross the intact blood-brain barrier and therefore does not typically accumulate in normal brain tissue. drugbank.com However, in the presence of pathology such as neoplasms, abscesses, or subacute infarcts, disruption of this barrier allows Gadoversetamide to accumulate, leading to signal enhancement and improved lesion visualization. drugbank.com

Pivotal Phase III clinical trials were conducted to compare the efficacy of Gadoversetamide with other established gadolinium-based contrast agents (GBCAs). In two multicenter, double-blind, parallel-group studies involving 395 patients with known or suspected CNS pathology, Gadoversetamide was found to be equivalent to Gadopentetate dimeglumine. The key efficacy endpoints assessed were confidence in diagnosis, lesion conspicuity, and the delineation of lesion borders. Another clinical trial directly compared Gadoversetamide (OptiMARK) with Gadobutrol (B1674391) (Gadavist) for imaging the brain and spine, assessing similar parameters of lesion visualization and characterization. bayer.comclinicaltrials.gov

The administration of Gadoversetamide has been shown to significantly improve diagnostic confidence and the conspicuity of lesions compared to unenhanced MRI scans. In a study focused on pediatric patients, Gadoversetamide administration significantly increased the accuracy and sensitivity of lesion detection.

Table 1: Comparative Efficacy of Gadoversetamide in CNS Lesion Characterization
Efficacy EndpointGadoversetamide (OptiMARK)Comparator Agent (e.g., Gadopentetate dimeglumine)Outcome
Confidence in Diagnosis Equivalent PerformanceEquivalent PerformanceNo statistically significant difference
Lesion Conspicuity Equivalent PerformanceEquivalent PerformanceNo statistically significant difference
Lesion Border Delineation Equivalent PerformanceEquivalent PerformanceNo statistically significant difference

Data based on findings from comparative Phase III clinical trials.

Visualization of Spinal Cord Pathology

The approved indications for Gadoversetamide include the evaluation of the spine and its associated tissues. mr-tip.comdrugbank.com Its utility in this area is based on the same principle as in intracranial imaging: the enhancement of areas with abnormal vascularity. This is critical for visualizing a range of spinal pathologies, including primary and metastatic tumors, inflammatory conditions like abscesses, and demyelinating diseases.

Clinical studies evaluating contrast agents for spinal imaging have shown that their use provides superior definition of lesion borders. rsna.org For instance, in postoperative patients, contrast enhancement is crucial for distinguishing non-enhancing herniated discs from enhancing epidural scar tissue. rsna.org Clinical trials that included patients with spinal cord diseases confirmed that Gadoversetamide is effective for enhancing lesions within the spine. bayer.comclinicaltrials.govmedpath.com

Advanced Neuroimaging Techniques Utilizing Gadoversetamide

Gadoversetamide is utilized in advanced neuroimaging applications such as perfusion MRI. nih.govnih.govradiopaedia.org Perfusion techniques, including Dynamic Susceptibility Contrast-enhanced (DSC) and Dynamic Contrast-Enhanced (DCE) MRI, are critical for assessing the hemodynamic status of tissues. nih.govajronline.org

In these procedures, a bolus of Gadoversetamide is injected intravenously, and its first pass through the cerebral vasculature is monitored with rapid T2*- or T1-weighted imaging. nih.govajronline.org As an extracellular agent, Gadoversetamide acts as an intravascular tracer. The signal changes it induces allow for the calculation of important physiological parameters, such as cerebral blood volume (CBV) and cerebral blood flow (CBF). nih.gov This information is particularly valuable in neuro-oncology for grading tumors, differentiating tumor recurrence from treatment effects, and planning therapeutic strategies. Gadoversetamide is listed among the standard FDA-approved GBCAs suitable for these advanced diagnostic techniques. nih.govajronline.orgfirevoxel.org

Hepatic Imaging Research

Gadoversetamide is also indicated for use in MRI to provide contrast enhancement and facilitate the visualization of lesions with abnormal vascularity in the liver. mr-tip.com

Detection and Characterization of Liver Lesions

The efficacy of Gadoversetamide in hepatic imaging has been validated in clinical trials. It improves the detection and characterization of focal liver lesions, particularly those that are hypervascular.

A Phase III, multicenter, randomized, double-blind study was conducted to compare the efficacy of Gadoversetamide with Gadopentetate dimeglumine in patients with suspected liver pathology. nih.gov The study involved 193 adult patients who received one of the two contrast agents. nih.gov The primary efficacy endpoints were confidence in lesion diagnosis, the level of lesion conspicuity, and the clarity of lesion border delineation when comparing pre-contrast images to combined pre- and post-contrast images. The results showed no statistically significant differences in efficacy between Gadoversetamide and Gadopentetate dimeglumine, establishing its equivalence to the comparator agent for hepatic MRI. nih.gov

Table 2: Comparative Efficacy of Gadoversetamide in Hepatic Lesion Characterization
Efficacy EndpointGadoversetamide (OptiMARK)Gadopentetate dimeglumine (Magnevist)Outcome
Confidence in Lesion Diagnosis EquivalentEquivalentNo statistically significant difference
Level of Conspicuity EquivalentEquivalentNo statistically significant difference
Lesion Border Delineation EquivalentEquivalentNo statistically significant difference

Data derived from a Phase III comparative clinical trial in patients with liver pathology. nih.gov

Performance in Hepatobiliary System Evaluation

Gadoversetamide is classified as a non-specific, extracellular gadolinium-based contrast agent. radiopaedia.org Following intravenous administration, it distributes within the extracellular fluid space and is eliminated almost entirely by the kidneys through glomerular filtration. radiopaedia.org

This pharmacokinetic profile means that Gadoversetamide does not have a significant hepatobiliary-specific function. Unlike hepatocyte-specific contrast agents (e.g., Gadoxetate disodium), it is not actively taken up by hepatocytes or excreted into the biliary system. nih.gov Consequently, its performance in evaluating the hepatobiliary system is limited to the dynamic, vascular phases of imaging immediately following injection. It cannot be used for delayed hepatobiliary phase imaging, which is employed to assess hepatocyte function and visualize the biliary ducts.

Pediatric Neuroimaging Research

Research into the use of gadoversetamide in pediatric populations has focused on establishing its performance in enhancing magnetic resonance imaging (MRI) of the central nervous system (CNS).

An open-label, multicenter study was conducted to examine the safety and efficacy of gadoversetamide in 100 pediatric patients between the ages of 2 and 18 who were referred for a contrast-enhanced MRI of the CNS. nih.govtandfonline.com In this study, gadoversetamide was found to be safe and well-tolerated. nih.gov According to the site investigators, no moderate or serious adverse events related to the drug were observed. nih.govtandfonline.com Four patients (4%) experienced adverse events deemed likely related to the gadoversetamide injection, all of which were mild. nih.gov

The established safety and tolerability profile from studies in adults and children, combined with its utility for lesion enhancement, suggested a potential diagnostic benefit for gadoversetamide in pediatric patients with suspected CNS lesions. tandfonline.com The efficacy assessment from this study, based on evaluations by three independent, blinded readers, demonstrated that gadoversetamide significantly improved the level of lesion conspicuity and the confidence in diagnosis (p < 0.05). nih.govtandfonline.com

The diagnostic performance of gadoversetamide in pediatric neuroimaging was a key endpoint in clinical research. In a study of pediatric patients aged 2 to 18, the administration of gadoversetamide significantly enhanced the diagnostic capabilities of MRI for CNS lesions. nih.govtandfonline.com When compared with non-enhanced images, the use of gadoversetamide led to a statistically significant increase in both the accuracy and sensitivity of lesion detection (p < 0.05). nih.govtandfonline.com The study was designed to assess efficacy through several parameters, including diagnostic accuracy and the sensitivity and specificity of detecting lesions on pre-contrast images, post-contrast images, and a combined reading of both. nih.gov

Table 1: Summary of Gadoversetamide Efficacy in Pediatric Neuroimaging Data derived from an open-label, multicenter study of 100 pediatric patients (ages 2-18) with suspected CNS abnormalities.

Efficacy ParameterFindingStatistical SignificanceSource
Lesion Conspicuity Significantly increased post-contrastp < 0.05 nih.govtandfonline.com
Diagnostic Confidence Significantly increased post-contrastp < 0.05 nih.govtandfonline.com
Diagnostic Accuracy Significantly increased compared to non-enhanced imagep < 0.05 nih.govtandfonline.com
Lesion Detection Sensitivity Significantly increased compared to non-enhanced imagep < 0.05 nih.govtandfonline.com

Comparative Efficacy Studies with Other Gadolinium-Based Contrast Agents

Gadoversetamide has been compared with other gadolinium-based contrast agents (GBCAs) in clinical trials to evaluate its relative diagnostic performance.

Pivotal Phase 3 clinical trials were conducted to directly compare the efficacy and safety of gadoversetamide (Gd-DTPA-BMEA, OptiMARK) with gadopentetate dimeglumine (Gd-DTPA, Magnevist) for MRI of the central nervous system. researchgate.netnih.gov These two multicenter, randomized, double-blind, parallel-group studies involved 395 patients with known or suspected CNS pathology. researchgate.netnih.gov The primary goal was to determine if gadoversetamide was equivalent to the established agent, gadopentetate dimeglumine, in this clinical setting. researchgate.netresearchgate.net The results showed that the two agents had comparable efficacy profiles. researchgate.netnih.gov

In the head-to-head comparative studies between gadoversetamide and gadopentetate dimeglumine, key efficacy endpoints included confidence in diagnosis and lesion conspicuity. researchgate.netnih.gov The blinded evaluation from these trials concluded that gadoversetamide and gadopentetate dimeglumine were equivalent with respect to these parameters. researchgate.netnih.gov

Another analysis of a double-blind study provided more detailed percentages on efficacy improvements. jodrugs.com

Confidence in Diagnosis: Improved in 70% of patients after receiving gadoversetamide and in 67% of patients after gadopentetate dimeglumine, when comparing pre- and post-contrast scans to pre-contrast images alone. jodrugs.com

Lesion Conspicuity: Improved in 41% of patients for gadoversetamide and 33% for gadopentetate dimeglumine. jodrugs.com

The evaluation of image quality in comparative studies focused on parameters like the delineation of lesion borders. In the pivotal Phase 3 trials comparing gadoversetamide and gadopentetate dimeglumine, both agents were found to be equivalent in providing clear border delineation for CNS lesions. researchgate.netnih.gov

Table 2: Comparative Efficacy of Gadoversetamide vs. Gadopentetate Dimeglumine in CNS Imaging Data derived from double-blind, comparative studies.

Efficacy ParameterGadoversetamide (OptiMARK)Gadopentetate Dimeglumine (Magnevist)ConclusionSource
Confidence in Diagnosis 70% of patients showed improvement67% of patients showed improvementEquivalent / Comparable researchgate.netnih.govjodrugs.com
Lesion Conspicuity 41% of patients showed improvement33% of patients showed improvementEquivalent / Comparable researchgate.netnih.govjodrugs.com
Lesion Border Delineation 40% of patients showed improvement33% of patients showed improvementEquivalent / Comparable researchgate.netnih.govjodrugs.com

Mentioned Chemical Compounds

Chemical NameCommon Brand Name(s)
Gadoversetamide OptiMARK
Gadopentetate dimeglumine Magnevist
Gadodiamide (B1674392) Omniscan
Gadoteridol ProHance
Gadobutrol Gadavist
Gadobenic acid / Gadobenate dimeglumine MultiHance
Gadoxetic acid Eovist, Primovist
Gadoteric acid / Gadoterate meglumine Dotarem, Artirem
Gadopiclenol (B1258881) Vueway, Elucirem
Voclosporin Lupkynis

Safety Profile and Adverse Event Research Beyond Nsf and Retention Specifics

Allergic and Hypersensitivity Reactions Research

Hypersensitivity reactions (HSRs) to GBCAs are a known, though relatively uncommon, class of adverse events. Research has sought to quantify their incidence and understand the underlying biological mechanisms.

Most acute adverse reactions are categorized as mild, with skin manifestations such as hives, rash, or itching being the most common symptoms. nih.govmriquestions.com A retrospective analysis of U.S. Food and Drug Administration (FDA) data from 2004 to 2009 reported a death rate unrelated to NSF of 0.19 per million doses for gadoversetamide. ajronline.org Severe, life-threatening anaphylactic reactions are rare, with an estimated incidence of 0.01% for GBCAs in general. nih.gov

Factors that may increase the risk of an immediate hypersensitivity reaction to GBCAs include a history of a previous reaction to a contrast agent and a history of other allergies. nih.govnih.gov

The mechanisms behind hypersensitivity reactions to GBCAs are not fully elucidated but are thought to involve both allergic (immunologically mediated) and non-allergic (physicochemical) pathways. researchgate.net

Several immunological mechanisms have been proposed:

IgE-Mediated Reactions: In some cases, particularly in immediate hypersensitivity reactions, evidence suggests a classic Type I, IgE-mediated allergic response. nih.govnih.gov This involves the production of specific IgE antibodies against the GBCA, which then bind to mast cells and basophils. Upon re-exposure, the agent cross-links these antibodies, triggering the release of histamine (B1213489) and other inflammatory mediators, leading to symptoms like urticaria, angioedema, and anaphylaxis. nih.gov

Direct Mast Cell Activation: GBCAs may directly stimulate mast cells and basophils to release mediators without the involvement of IgE antibodies. This non-specific degranulation can be related to the chemical structure and osmolality of the contrast agent. nih.gov

Other Pathways: Other potential mechanisms include the activation of the complement system, leading to the generation of anaphylatoxins (C3a and C5a) that can activate mast cells, and the generation of bradykinin. nih.govnih.gov Delayed hypersensitivity reactions, which occur more than an hour after administration, are thought to be T-cell mediated. mriquestions.com

Hematologic and Biochemical Alterations Research

Research into gadoversetamide has identified its potential to alter certain laboratory parameters, primarily through analytical interference rather than direct physiological effects.

While increases in serum iron and bilirubin (B190676) have been noted after administration of some GBCAs and attributed to mild hemolysis, studies investigating the interference of gadoversetamide with laboratory assays suggest that the observed effects are not secondary to red blood cell breakdown. oup.com Preclinical toxicology assessments in rats and dogs found no serious irreversible changes in any organs, and single and repeat-dose studies in neonatal rats did not identify any hematological abnormalities. fda.govresearchgate.net In vitro genotoxicity studies using human peripheral lymphocytes did find that gadoversetamide significantly increased chromosomal aberrations and sister chromatid exchanges, more so than the macrocyclic agent gadobutrol (B1674391). tandfonline.comnih.gov

Gadoversetamide, along with the structurally similar gadodiamide (B1674392), has been shown to cause clinically significant analytical interference in multiple common laboratory tests, particularly colorimetric assays. oup.comnih.govoup.com The mechanism is believed to involve the gadolinium ion (Gd³⁺) interacting with the chromophore used in the assay or competing with the analyte of interest (e.g., other divalent cations). nih.gov This interference can lead to falsely high or low results, potentially impacting clinical decision-making.

The effect is transient and most pronounced in samples taken shortly after administration of the contrast agent, with interference persisting for up to 100 minutes in some cases. nih.gov The interference is method-dependent, meaning not all assay types for a given analyte are affected. oup.comoup.com For instance, methods like inductively coupled plasma mass spectrometry (ICP-MS) and ion-selective electrodes for calcium measurement are not affected. nih.gov

Table 1: Documented Interference of Gadoversetamide with Laboratory Assays
AnalyteType of InterferenceAssay Method(s) AffectedReference(s)
CalciumNegative (Falsely Low)Colorimetric (o-cresolphthalein complexone - OCP) oup.comoup.comnih.gov
Angiotensin-Converting Enzyme (ACE)Negative (Falsely Low)Colorimetric oup.comnih.govscispace.com
ZincNegative (Falsely Low)Colorimetric oup.comnih.govscispace.com
Total Iron Binding Capacity (TIBC)Positive (Falsely High)Colorimetric (Ferrozine method) oup.comnih.govscispace.com
IronPositive and NegativeColorimetric (method-dependent) oup.comoup.comscispace.com
MagnesiumPositive (Falsely High)Colorimetric oup.comscispace.com

Reproductive and Developmental Toxicity Research

The potential for reproductive and developmental toxicity is a critical component of the preclinical safety assessment for any pharmaceutical agent. fda.govbirthdefectsresearch.org Such studies are typically conducted in animal models to identify any adverse effects on fertility, fetal development (teratogenicity), and postnatal growth and maturation.

For gadoversetamide, the FDA has assigned it to Pregnancy Category C, indicating that animal reproduction studies have shown an adverse effect on the fetus and there are no adequate and well-controlled studies in humans, but potential benefits may warrant use of the drug in pregnant women despite potential risks. drugs.com

A published toxicological assessment of gadoversetamide presented findings from preclinical animal studies:

Fertility and Postnatal Development: In rats, fertility, reproductive performance, and postnatal fetal development were reportedly not affected at doses up to 0.5 mmol/kg/day. researchgate.net

Teratogenicity: No teratogenicity was observed in studies with rats at doses up to 4.2 mmol/kg/day and in rabbits at doses up to 1.6 mmol/kg/day. researchgate.net

Regarding lactation, it is known that a very small amount of gadolinium-based contrast agents is excreted into breast milk (less than 0.04% of the administered dose in 24 hours). shields.com Furthermore, absorption of the agent from the infant's gut is poor (less than 1%). shields.com Consequently, the systemic dose absorbed by the infant is considered minimal, and no adverse effects have been reported. shields.combreastfeedingnetwork.org.uk The manufacturer of a similar GBCA recommends that women can choose to discontinue nursing for up to 72 hours after administration. drugs.com

Transplacental Passage of Gadolinium and Fetal Exposure

Gadolinium-based contrast agents (GBCAs), including gadoversetamide, are known to cross the placenta, which results in fetal exposure and subsequent retention of gadolinium. fda.govnih.gov Human data regarding the association between maternal GBCA administration and adverse fetal outcomes are limited and have been inconclusive. fda.govnih.gov Following maternal administration, contrast enhancement has been observed in the placenta and fetal tissues. fda.gov Due to the potential risks of gadolinium exposure to the developing fetus, regulatory guidance suggests that gadoversetamide should only be used during pregnancy if the diagnostic imaging is essential and cannot be postponed. fda.govnih.gov

Excretion into Breast Milk and Infant Exposure Considerations

Research into the excretion of GBCAs into breast milk indicates that only a very small fraction of the maternally administered dose reaches the infant. researchgate.netresearchgate.net Studies have consistently shown that less than 0.04% of the intravascular dose given to the mother is excreted into the breast milk within the first 24 hours. researchgate.netresearchgate.net Furthermore, the infant's gastrointestinal absorption of the ingested contrast medium is also minimal, estimated to be less than 1%. researchgate.net This results in an exceptionally low systemic dose absorbed by the infant, calculated to be less than 0.0004% of the initial dose administered to the mother. researchgate.netresearchgate.net While theoretical risks to the infant, such as direct toxicity or allergic sensitization, exist, they have not been reported in clinical practice. researchgate.netresearchgate.net Given the minute amount of gadolinium chelate that an infant would absorb from breast milk, available data suggest it is safe for the mother to continue breastfeeding after receiving a GBCA like gadoversetamide. fda.gov

ParameterPercentage / Finding
Maternal Dose Excreted into Breast Milk (24 hrs)&lt; 0.04%
Infant GI Absorption of Ingested GBCA&lt; 1%
Systemic Dose Absorbed by Infant (from Maternal Dose)&lt; 0.0004%

Animal Studies on Reproductive and Developmental Outcomes

Animal studies have been conducted to evaluate the effects of gadoversetamide on reproductive and developmental outcomes. In studies with rats, administration during gestation at doses 10 times the human dose (based on body surface area) resulted in several effects on the fetuses, including reduced mean fetal weight, abnormal liver lobation, and delayed ossification and behavioral development. nih.gov These effects were noted in the presence of maternal toxicity and were not observed at a dose equivalent to the human dose. nih.gov In rabbits, gadoversetamide administration led to an increase in cardiovascular abnormalities in fetuses at doses 0.3 times the human dose; maternal toxicity was not observed at any dose in this study. nih.gov Further research in rats indicated that maternal and paternal administration of gadoversetamide at doses equivalent to the human dose resulted in reduced neonatal weights from birth through weaning. nih.gov

Drug-Drug Interaction Research

Formal and comprehensive drug-drug interaction studies with gadoversetamide and other agents have not been conducted. nih.gov

Interactions with Nephrotoxic Agents

The co-administration of gadoversetamide with other drugs known to be nephrotoxic may elevate the risk for acute and/or chronic nephrotoxicity. criver.com A specific interaction has been noted with voclosporin, where either agent can increase the toxicity of the other, primarily through nephrotoxic effects. criver.com Caution and close monitoring are advised when considering the use of gadoversetamide in patients who are concurrently receiving nephrotoxic agents.

Evaluation of Other Clinically Significant Drug Interactions

While comprehensive studies are lacking, drug interaction databases have identified a number of potential interactions with gadoversetamide, classifying them as moderately clinically significant. nih.gov This classification suggests that combining gadoversetamide with these drugs should generally be avoided unless conducted under special circumstances. nih.gov It is important to note that the clinical relevance of these potential interactions for a specific individual is difficult to determine without dedicated studies. nih.gov

Selected Drugs with Potential Moderate Interactions with Gadoversetamide
Atenolol
Carboplatin
Carvedilol
Metoprolol
Nebivolol
Propranolol
Remdesivir
Sotalol
Note: This is not an exhaustive list. Source:

Methodological and Translational Research Considerations

Clinical Trial Design and Methodology for Gadoversetamide Studies

The clinical development of gadoversetamide has relied on robust and well-defined trial methodologies to assess its efficacy and safety. These studies have been instrumental in defining its role in magnetic resonance imaging (MRI).

Phase III and Phase IV Clinical Trial Frameworks

Phase III trials for gadoversetamide were designed to confirm its efficacy and safety in larger patient populations and to compare it with existing gadolinium-based contrast agents. nih.govhres.ca For instance, a Phase III trial evaluated gadoversetamide for liver imaging in patients with suspected liver pathology. nih.gov These trials typically involved a large cohort of patients, with 790 patients evaluated in four controlled clinical trials (two for liver and two for the central nervous system). fda.gov Of these, 461 patients received gadoversetamide. fda.gov

The primary goal of these Phase III studies was to demonstrate the equivalence of gadoversetamide to other established contrast agents, such as gadopentetate dimeglumine (Magnevist). nih.govhres.ca The endpoints in these trials were often based on pre-specified imaging characteristics, comparing non-contrast MRI images with post-contrast images. fda.govwikidoc.org

Following initial approval, Phase IV studies and post-marketing surveillance have been crucial for monitoring the long-term safety of gadoversetamide. These studies are essential for detecting rare adverse events that may not be apparent in the smaller populations of Phase I-III trials. The European Medicines Agency (EMA), for example, has conducted reviews of gadolinium agents, including gadoversetamide, due to concerns about gadolinium deposition in the brain and other tissues. europa.eu

Randomized, Double-Blind, Multicenter Study Designs

To minimize bias and ensure the validity of the results, gadoversetamide clinical trials have predominantly employed randomized, double-blind, multicenter designs. nih.govresearchgate.netnih.gov In these studies, patients are randomly assigned to receive either gadoversetamide or a comparator agent (or placebo in some early phase studies). researchgate.netnih.gov The "double-blind" aspect means that neither the patient nor the investigators are aware of which agent is being administered. nih.govahajournals.org

A notable example is the international, multicenter, double-blinded, randomized trial that evaluated the performance of delayed-enhancement MRI with gadoversetamide for the detection and assessment of myocardial infarction. nih.govahajournals.org This study enrolled 566 patients across 26 centers, demonstrating the large scale and collaborative nature of these trials. nih.gov Another Phase III study comparing gadoversetamide with gadopentetate dimeglumine for liver pathology also utilized a multicenter, randomized, double-blind, parallel-group design. nih.gov

These rigorous study designs are critical for generating high-quality evidence on the performance and safety of gadoversetamide across diverse patient populations and clinical settings.

Long-Term Follow-up Study Designs for Safety Outcomes

Given the concerns about potential long-term effects of gadolinium deposition, long-term follow-up studies are a critical component of the safety assessment for GBCAs like gadoversetamide. europa.eueuropa.eu While specific long-term follow-up trial designs for gadoversetamide are not extensively detailed in the provided results, the general approach involves monitoring patients for an extended period after they have received the contrast agent. nih.gov

These studies aim to identify any delayed adverse events, with a particular focus on conditions like nephrogenic systemic fibrosis (NSF) and potential neurological effects from gadolinium retention in the brain. europa.eueuropa.eunih.gov The follow-up can involve periodic clinical assessments, laboratory tests, and, in some cases, imaging to monitor for any changes. nih.gov The Pharmacovigilance and Risk Assessment Committee (PRAC) of the EMA has recommended regulatory actions, including the suspension of marketing authorizations for some linear gadolinium agents, based on evidence of gadolinium deposition in the brain, highlighting the importance of long-term safety monitoring. europa.eu

Preclinical Animal Models for Gadoversetamide Research

Preclinical animal models play a fundamental role in the initial evaluation of gadolinium-based contrast agents, providing essential data on their pharmacokinetics, biodistribution, and potential toxicity before they are administered to humans.

Rodent Models for Pharmacokinetic and Biodistribution Studies

Rodent models, particularly rats and mice, are widely used in the preclinical assessment of gadoversetamide to study its pharmacokinetic profile and how it is distributed throughout the body. nih.govbienta.netnih.gov These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). bienta.net

In these models, researchers can collect various tissues and fluids (such as blood, plasma, urine, and organs) at different time points after administration of gadoversetamide to determine its concentration and clearance. nih.govbienta.net For instance, studies in rats have been used to investigate the elimination of gadoversetamide, which is primarily cleared through the kidneys via glomerular filtration. fda.govfda.gov Preclinical studies have also indicated that gadoversetamide does not significantly bind to plasma proteins. hres.ca

The biodistribution of gadoversetamide has been examined in animal models, which show that, like other GBCAs, it distributes into the extracellular fluid space after intravenous injection. nih.goveuropa.eu These studies are also vital for assessing gadolinium retention in various tissues, including bone and liver. nih.gov The data from these rodent models provide a foundation for understanding how gadoversetamide will behave in the human body.

Animal Models for Investigating Gadolinium-Induced Fibrosis

The development of nephrogenic systemic fibrosis (NSF), a rare but serious condition, has been linked to certain GBCAs, particularly in patients with impaired renal function. nih.govnih.gov Animal models have been instrumental in investigating the potential mechanisms of gadolinium-induced fibrosis.

While no animal model perfectly replicates human NSF, studies in rats have been conducted to explore the effects of gadolinium-based contrast agents on the skin and other organs. nih.govnih.gov Some studies have attempted to induce NSF-like changes in rats by administering high doses of GBCAs. nih.gov For example, one study investigated whether intraperitoneal injections of high-dose GBCAs, including gadoversetamide, could induce NSF-like changes in rats, although no such findings were observed in that particular study. nih.gov

Other research has focused on the role of gadolinium release from the chelate molecule in the development of fibrosis. tandfonline.comtandfonline.com Studies in rats have shown that an increased amount of free ligand in gadoversetamide formulations is associated with a reduction of gadolinium in the skin and a decrease in NSF-like skin changes. tandfonline.comtandfonline.com These animal models, while not always directly translatable to the human condition, provide valuable insights into the potential pathophysiology of gadolinium-associated systemic fibrosis. nih.govabdominalkey.com

In Vitro Research Models for Mechanistic Studies

In vitro research models are fundamental for elucidating the underlying mechanisms of a compound's biological interactions, toxicity, and stability. For gadoversetamide, these models have been crucial in understanding its cellular effects and physicochemical properties outside of complex biological systems.

Cell Culture Models for Cellular Toxicity and Response

Cell culture models provide a controlled environment to investigate the direct effects of gadoversetamide on cellular processes, including genotoxicity and cytotoxicity. Studies have utilized various cell lines to probe the cellular response to gadoversetamide exposure.

One key area of investigation has been genotoxicity, or the potential for a substance to damage the genetic material within a cell. A significant in vitro study investigated the genotoxic effects of gadoversetamide on human peripheral blood lymphocytes. europa.eueuropa.eunih.gov In this research, lymphocytes were exposed to a range of gadoversetamide concentrations. europa.eueuropa.eunih.gov The study measured several endpoints, including chromosomal aberrations (CAs), sister chromatid exchanges (SCEs), and the formation of micronuclei (MNi), all of which are indicators of genetic damage. europa.eueuropa.eunih.gov

The results demonstrated that gadoversetamide induced genotoxic effects. europa.eueuropa.eu Nearly all tested concentrations of gadoversetamide were found to significantly increase the frequency of abnormal cells and the number of chromosomal aberrations per cell. europa.eueuropa.eu Furthermore, the compound had a notable effect on the formation of sister chromatid exchanges. europa.eueuropa.eu A significant increase in the percentage of micronuclei was observed at one of the tested concentrations. europa.eueuropa.eu Additionally, a significant decrease in the mitotic index (MI), a measure of cell proliferation, was noted following exposure to gadoversetamide. europa.eueuropa.eu These findings suggest that gadoversetamide has the potential to induce genotoxic risk in peripheral blood lymphocytes under in vitro conditions. europa.eueuropa.eu

Gadolinium-based contrast agents (GBCAs) as a class have been the subject of numerous toxicological studies, with findings sometimes varying based on the specific agent and cell model used. europa.euwikipedia.org Concerns about the cellular toxic risks of these agents have been raised, particularly regarding the potential for gadolinium accumulation. europa.eu While some studies have reported cellular and genetic damage, others have not, leading to conflicting results in the literature. europa.eu Macrophages, which are key to immune and inflammatory responses, have been used as cell models to evaluate the cytotoxic effects of some GBCAs. wikipedia.org It has been suggested that for gadoversetamide, a non-ionic linear agent, the release of free Gd³⁺ ions could lead to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and apoptosis. wikipedia.org

Table 1: Genotoxic Effects of Gadoversetamide on Human Peripheral Lymphocytes In Vitro This table is based on data from a study investigating chromosomal aberrations (CAs), sister chromatid exchanges (SCEs), and micronuclei (MNi) at various concentrations.

Concentration (µg/mL)Chromosomal Aberrations (CA/Cell)Sister Chromatid Exchanges (SCE/Cell)Micronucleus Frequency (%)
Control BaselineBaselineBaseline
7,000 Significant IncreaseSignificant IncreaseNo Significant Increase
14,000 Significant IncreaseSignificant IncreaseNo Significant Increase
28,000 Significant IncreaseSignificant IncreaseNo Significant Increase
56,000 Significant IncreaseSignificant IncreaseSignificant Increase
112,000 Significant IncreaseSignificant IncreaseNo Significant Increase
Source: Data synthesized from Akbas et al., Drug and Chemical Toxicology, 2022. europa.eueuropa.eunih.gov

Biochemical Assays for Chelate Stability and Transmetallation

Biochemical assays are critical for determining the stability of the gadoversetamide chelate and its propensity for transmetallation. Gadoversetamide is classified as a linear, non-ionic GBCA. nih.govresearchgate.netsukl.gov.cz This molecular structure is generally considered less stable compared to macrocyclic agents, which cage the gadolinium ion more securely. nih.govfda.gov The stability of the chelate is a crucial factor, as the dissociation of the toxic free gadolinium ion (Gd³⁺) from its ligand is a primary safety concern. nih.govproquest.com

The stability of a GBCA is often described by its thermodynamic and kinetic stability. The conditional stability constant (Kcond), which measures stability at physiological pH, is considered a more relevant parameter than the thermodynamic stability constant. nih.gov Gadoversetamide, along with gadodiamide (B1674392), has one of the lowest conditional stability constants among GBCAs. nih.gov This lower stability is believed to be related to a higher potential for gadolinium release. nih.govresearchgate.net

Transmetallation is the process where the gadolinium ion is displaced from its chelating ligand by other endogenous metal ions, such as zinc, copper, and calcium. nih.govnih.gov In vitro studies are essential for assessing this risk. nih.gov Key biochemical assays and findings for gadoversetamide include:

Ion Stress Tests: In vitro stress tests using competing ions like zinc (Zn²⁺) and copper (Cu²⁺) are used to evaluate the kinetic stability of GBCAs. nih.gov Studies have shown that less stable linear agents, such as gadodiamide and gadopentetate dimeglumine, are more reactive in the presence of these competitors compared to macrocyclic agents. nih.gov Gadoversetamide's linear structure makes it more susceptible to this type of dissociation. researchgate.netnih.gov

Calcium Assay Interference: A notable in vitro and ex vivo finding is the interference of gadoversetamide with certain colorimetric serum calcium assays. nih.govnih.govallucent.com This interference is believed to be a direct consequence of transmetallation. nih.gov The dye used in the assay chelates the gadolinium ion, removing it from the gadoversetamide complex. nih.gov This prevents the dye from binding to calcium, leading to a spuriously low reading of serum calcium levels. nih.gov This effect was observed with gadoversetamide and gadodiamide, the two agents with the lowest stability constants, but not with more stable GBCAs. nih.govallucent.com

Angiotensin-Converting Enzyme (ACE) Assays: Gadoversetamide has also been shown to cause clinically significant negative interference with colorimetric assays for serum ACE. allucent.com

These biochemical findings collectively indicate that the gadoversetamide complex is less stable and more prone to transmetallation compared to macrocyclic GBCAs. nih.govfda.govnih.gov This characteristic is an intrinsic property of its linear, non-ionic chemical structure. fda.gov

Computational and In Silico Pharmacokinetic Modeling

Computational and in silico modeling techniques are increasingly used to simulate and predict the pharmacokinetic (PK) behavior of drugs, potentially reducing the need for extensive clinical trials and providing insights into drug disposition in various populations.

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Gadoversetamide

Physiologically-based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound based on a combination of the drug's physicochemical properties and the physiological characteristics of the subject (e.g., organ blood flow, tissue volumes). wikipedia.orgiapchem.org This technique allows for the prediction of PK profiles in virtual populations, including special groups where clinical studies may be limited. nih.gov

Despite the utility of PBPK modeling for other contrast agents, such as gadofosveset (B1198095) and gadoxetate, a review of the available scientific literature indicates a lack of specific, published PBPK models for gadoversetamide. nih.govnih.govnih.gov While general PBPK models for gadolinium-based contrast agents have been explored to predict concentration-time curves in various tissues, dedicated models for gadoversetamide have not been detailed in the reviewed sources. nih.gov The development of such a model would require specific input parameters for gadoversetamide, which would then be integrated into a mathematical framework representing human or animal physiology. wikipedia.org

Predictive Modeling for Population Pharmacokinetics in Diverse Patient Groups

Population pharmacokinetic (PopPK) analysis uses statistical modeling to quantify the variability in drug concentrations among a patient population and identify the factors (covariates) that influence this variability. allucent.com For gadoversetamide, pharmacokinetic data from clinical studies have been analyzed to characterize its behavior in different demographic and patient groups.

The pharmacokinetics of gadoversetamide are described by a two-compartment open-model. europa.eunih.gov Following intravenous administration, the compound is distributed and subsequently eliminated from the body. nih.gov Key pharmacokinetic parameters have been determined in studies involving healthy volunteers, pediatric patients, and patients with hepatic or renal impairment. europa.eunih.govfda.govnih.gov

General Profile: In normal subjects, gadoversetamide has a distribution half-life of approximately 13.3 minutes and an elimination half-life of about 103.6 minutes (1.7 hours). nih.gov The volume of distribution at steady state is roughly equivalent to that of extracellular water. nih.gov The compound does not bind to proteins and is not metabolized; it is eliminated almost exclusively unchanged via the kidneys through glomerular filtration. europa.eunih.gov The kinetics of gadoversetamide appear to be linear within the studied dose range. europa.eunih.gov

Hepatic Impairment: In patients with impaired hepatic function but normal renal function, the plasma kinetics of gadoversetamide were found to be similar to those of healthy subjects. nih.govfda.gov

Other Factors: No significant differences in the pharmacokinetics of gadoversetamide have been identified based on gender. europa.eu

Table 2: Summary of Gadoversetamide Pharmacokinetic Parameters in Different Populations

ParameterHealthy AdultsPediatric Patients (2-18 years)Patients with Severe Renal Impairment
Model 2-Compartment Open2-Compartment Open2-Compartment Open
Distribution Half-life (t½α) ~13.3 minutesNot specifiedNot specified
Elimination Half-life (t½β) ~1.7 - 1.9 hours europa.eunih.gov~1.4 - 1.6 hours europa.eu~6-fold increase vs. normal europa.eu
Volume of Distribution (Vd) ~162 - 214 mL/kg europa.eunih.govDependent on body size nih.govNot specified
Plasma Clearance ~72 mL/hr/kg nih.govDependent on body size nih.gov~6-fold decrease vs. normal europa.eu
Primary Elimination Route >95% renal excretion (unchanged) nih.govRenal excretion nih.govRenal excretion (delayed) fda.gov
Source: Data synthesized from EMA and FDA documentation and clinical studies. europa.eueuropa.eunih.govfda.govnih.gov

Regulatory Science and Post Market Surveillance Research

Regulatory Agency Assessments and Research Mandates

The understanding of the safety profile of GBCAs has evolved over time, leading to comprehensive reviews by major regulatory bodies.

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have conducted extensive reviews of GBCAs, with a particular focus on the risks of gadolinium retention in the body.

The EMA's Pharmacovigilance Risk Assessment Committee (PRAC) initiated a review in 2016 due to growing evidence of gadolinium deposition in brain tissue following MRI scans with GBCAs. itnonline.comhalmed.hr This in-depth review concluded that linear GBCAs, such as gadoversetamide, release gadolinium from their chelating molecule to a greater extent than macrocyclic agents. europa.eu Although no adverse neurological effects were directly attributed to these brain deposits, the EMA recommended restricting or suspending the marketing authorizations for several intravenous linear agents as a precautionary measure to prevent any potential long-term risks. itnonline.comeuropa.eu Consequently, in July 2017, the EMA confirmed the suspension of the marketing authorisation for gadoversetamide in the European Union. europa.eu

The FDA also investigated the risk of brain deposits with repeated use of GBCAs. medscape.comfda.gov In 2017, the FDA's review stated that it had not identified adverse health effects from gadolinium retained in the brain. medscape.com However, it acknowledged that all GBCAs may be associated with some level of gadolinium retention and that early data suggested linear agents are more prone to dissociation and deposition than macrocyclic agents. medscape.com While the FDA did not suspend linear agents, it mandated new class warnings for all GBCAs regarding gadolinium retention and required additional research. fda.gov

Summary of Regulatory Agency Actions on Gadoversetamide
Regulatory AgencyYear of Review ConclusionKey FindingAction Taken
European Medicines Agency (EMA)2017Linear agents have a higher propensity to release gadolinium, leading to deposition in brain tissue. europa.euSuspension of marketing authorisation for intravenous gadoversetamide. europa.eu
U.S. Food and Drug Administration (FDA)2017No adverse health effects identified from brain retention, but acknowledged higher retention with linear agents. medscape.comRequired new class warnings regarding gadolinium retention for all GBCAs. fda.gov

Following its approval, gadoversetamide became subject to post-marketing surveillance to monitor its safety in a broader patient population. The FDA, in its approval letters, outlined specific post-marketing study commitments for the manufacturer. fda.gov These included preclinical cardiac electrophysiologic studies to evaluate potential proarrhythmic effects and expanded clinical electrocardiographic monitoring. fda.gov

Furthermore, post-marketing surveillance has been crucial in identifying rare but serious adverse events. Reports identified the development of Nephrogenic Systemic Fibrosis (NSF), a debilitating and potentially fatal disease affecting the skin and internal organs, following the administration of GBCAs in patients with impaired kidney function. drugs.comnih.gov Gadoversetamide was one of the agents identified in these post-marketing reports of NSF, along with other linear GBCAs like gadodiamide (B1674392) and gadopentetate dimeglumine. nih.govhres.ca These findings from real-world use were instrumental in shaping the subsequent regulatory actions and clinical guidelines.

Risk-Benefit Profile Reassessment Research

The emergence of new safety data has prompted a continuous reassessment of the risk-benefit profile of gadoversetamide.

Gadoversetamide was developed to enhance the quality of MRI images, aiding in the diagnosis of abnormalities in the central nervous system and liver. europa.eupatsnap.com The diagnostic utility of GBCAs is well-established, as they can be essential for visualizing lesions and characterizing pathologies, thereby guiding treatment decisions. emjreviews.com

However, this diagnostic benefit must be weighed against safety concerns. The primary risk historically associated with certain GBCAs, including gadoversetamide, was NSF in patients with severe renal dysfunction. medscape.compatsnap.com More recently, the issue of gadolinium deposition in the brain and other body tissues, even in patients with normal renal function, has become a significant consideration. hres.ca While the clinical significance of these deposits remains under investigation, the potential for long-term harm has led regulatory bodies and clinicians to adopt a more cautious approach, especially with linear agents. europa.eufda.gov

The differing actions of the EMA and FDA have had distinct impacts on clinical practice. In Europe, the suspension of gadoversetamide and other intravenous linear agents led to a definitive shift towards the use of macrocyclic GBCAs. europa.eumdpi.com These agents are considered more stable and have a lower propensity to release free gadolinium. itnonline.com

In the United States, while gadoversetamide was not removed from the market, the FDA's warnings about gadolinium retention have encouraged a more considered use of all GBCAs. The American College of Radiology (ACR) guidelines, for instance, differentiate between GBCAs based on their risk profile for NSF. nih.gov The regulatory scrutiny has spurred research into the mechanisms of gadolinium deposition, its long-term clinical consequences, and the development of safer contrast agents. mdpi.com

Evolving Clinical Practice Guidelines and Research Gaps

Clinical practice guidelines for GBCAs are continually evolving in response to new research and regulatory assessments. A key recommendation that has emerged is to use the lowest effective dose of a GBCA that provides adequate image enhancement and to perform a careful risk assessment for each patient. itnonline.com For patients at risk of chronically reduced renal function, such as the elderly or those with diabetes or hypertension, laboratory testing to estimate the glomerular filtration rate (GFR) is recommended before administration. hres.ca

Significant research gaps remain. There is a need for long-term studies to determine the clinical impact, if any, of gadolinium deposition in the brain and other tissues. europa.eu Further research is also required to understand the comparative risk profiles of different GBCAs more precisely and to identify patient populations that may be particularly susceptible to gadolinium retention. The safety of repeated administrations of GBCAs is another area that has not been sufficiently studied. nih.gov

Research Informing Guideline Development for Gadoversetamide Use

Research significantly shaping the regulatory landscape and clinical guidelines for gadoversetamide, a linear gadolinium-based contrast agent (GBCA), has primarily centered on its association with nephrogenic systemic fibrosis (NSF). This rare but serious condition, characterized by the thickening of the skin and connective tissues, emerged as a critical safety concern for patients with impaired kidney function receiving GBCAs. europa.euresearchgate.net

Initial post-marketing surveillance and case reports were instrumental in identifying the link between GBCAs and NSF. europa.eu Subsequent research focused on stratifying the risk among different GBCAs. Gadoversetamide, along with gadodiamide and gadopentetate dimeglumine, was identified as a higher-risk agent. europa.euajronline.orgrsna.org This classification was based on a combination of post-marketing reports, in vitro data on gadolinium release, and animal studies. rsna.orgnih.gov

A pivotal development in guideline formulation was the analysis of unconfounded, single-agent cases of NSF. These studies, which could attribute the condition to a specific GBCA, consistently implicated the higher-risk linear agents. For instance, one analysis of NSF cases reported in peer-reviewed literature found that approximately 1.3% of unconfounded single-agent cases were associated with gadoversetamide. ajronline.org Another analysis of a legal dataset identified gadoversetamide in 7.3% of 382 biopsy-proven NSF cases, with 28.6% of those being unconfounded. researchgate.net

This growing body of evidence prompted regulatory agencies worldwide to issue warnings and update labeling for all GBCAs. europa.eursna.org In 2007, the U.S. Food and Drug Administration (FDA) requested a class-wide labeling revision to include a boxed warning about the risk of NSF. rsna.orgajronline.org As more data became available, the FDA further refined these guidelines in 2010. rsna.org The revised labeling for gadoversetamide included a contraindication for use in patients with acute kidney injury or chronic severe kidney disease. rsna.org

The European Medicines Agency (EMA) also took significant regulatory action. The CHMP, the EMA's scientific committee, classified GBCAs into high-, medium-, and low-risk categories for NSF, placing gadoversetamide in the high-risk group. europa.eu This ultimately led to the suspension of the marketing authorization for gadoversetamide in Europe. qeios.com Similarly, Canadian authorities classified gadoversetamide as a linear agent with a higher risk of gadolinium retention in the brain compared to macrocyclic agents. canada.ca

The Canadian Association of Radiologists' guidelines explicitly recommend avoiding Group 1 linear agents, including gadoversetamide, in patients with advanced chronic kidney disease and acute kidney injury. researchgate.net

The following table provides a summary of key research findings that have informed the development of guidelines for gadoversetamide use.

Research FocusKey FindingsImpact on Guideline Development
Post-Marketing Surveillance and Case Reports Identified an association between GBCA exposure and the development of NSF in patients with renal impairment. europa.euresearchgate.netLed to initial warnings and the need for further investigation into the risk profiles of specific GBCAs.
Risk Stratification of GBCAs Classified gadoversetamide as a high-risk linear agent for NSF based on physicochemical properties and reported cases. europa.euajronline.orgrsna.orgInformed the development of risk-based guidelines and contraindications for specific patient populations.
Analysis of Unconfounded NSF Cases Attributed a percentage of single-agent NSF cases directly to gadoversetamide. researchgate.netajronline.orgProvided strong evidence for regulatory actions, including boxed warnings and contraindications.
Regulatory Agency Reviews (FDA, EMA) The FDA issued a boxed warning and later contraindicated gadoversetamide in high-risk patients. The EMA suspended its marketing authorization. europa.eursna.orgqeios.comEstablished clear clinical practice guidelines and restrictions on the use of gadoversetamide.

Identification of Remaining Research Questions from Regulatory Perspectives

Despite the significant regulatory actions taken regarding gadoversetamide, including its withdrawal from several markets, several research questions remain from a regulatory standpoint. nih.gov These questions are crucial for understanding the long-term implications of gadolinium-based contrast agents and for informing the development of future contrast media.

A primary area of ongoing investigation is the long-term clinical significance of gadolinium deposition in various body tissues, including the brain, even in patients with normal renal function. nih.govqeios.com While research has shown that linear GBCAs like gadoversetamide lead to greater gadolinium retention compared to macrocyclic agents, the full toxicological profile and potential for long-term adverse events are not completely understood. nih.govcanada.ca Further longitudinal studies are needed to correlate gadolinium deposition levels with specific clinical outcomes. qeios.com

Another key research question revolves around the mechanisms of gadolinium toxicity. While the dissociation of the gadolinium ion from its chelating agent is a known risk factor, the precise cellular and molecular pathways leading to conditions like NSF and other potential adverse effects require further elucidation. oup.com A deeper understanding of these mechanisms could aid in the development of safer contrast agents and potential therapeutic interventions.

From a regulatory perspective, there is a need to continue monitoring for any long-term or delayed adverse events associated with past exposure to gadoversetamide. Post-market surveillance remains a critical tool, even for drugs that are no longer on the market. researchgate.net

Furthermore, the development of non-gadolinium-based contrast agents presents an important avenue for future research. qeios.com The concerns surrounding gadolinium toxicity have highlighted the need for alternative imaging agents with comparable efficacy and improved safety profiles.

The following table outlines the remaining research questions regarding gadoversetamide from a regulatory perspective.

Research AreaSpecific Research Questions
Long-Term Gadolinium Retention What are the long-term clinical consequences of gadolinium deposition in the brain and other tissues following gadoversetamide administration in patients with and without renal impairment? nih.govqeios.com
Mechanisms of Toxicity What are the precise molecular and cellular mechanisms by which dissociated gadolinium from gadoversetamide induces fibrotic and other pathological changes? oup.com
Long-Term Post-Market Surveillance Are there any previously unrecognized long-term or delayed adverse events associated with past exposure to gadoversetamide? researchgate.net
Development of Alternatives Can effective and safer non-gadolinium-based contrast agents be developed to replace the diagnostic capabilities of agents like gadoversetamide? qeios.com

Future Directions and Novel Contrast Agent Research

Development of Next-Generation Gadolinium-Based Contrast Agents

While the use of some linear GBCAs, such as gadoversetamide, has been restricted or suspended in certain regions due to stability concerns, the development of new and improved gadolinium-based agents continues. europa.eu The goal is to create agents that offer superior diagnostic capabilities while minimizing potential risks.

Strategies for Enhancing Chelate Stability and Minimizing Gadolinium Release

A primary focus of next-generation GBCA research is to improve the stability of the chelate molecule that binds the gadolinium ion. emjreviews.com The free gadolinium ion (Gd³⁺) is toxic, so the strength of this bond is crucial for patient safety. mdpi.com

Key strategies to enhance chelate stability include:

Macrocyclic Structures: Macrocyclic GBCAs, which feature a cage-like structure, generally exhibit higher thermodynamic stability and kinetic inertness compared to linear agents. mdpi.comresearchgate.net This structure provides a stronger hold on the gadolinium ion, reducing the likelihood of its release into the body. mdpi.com

Ionicity: Ionic agents, where there is a stronger bond between the gadolinium ion and negatively charged carboxyl groups, tend to be more stable than non-ionic agents. researchgate.net

Ligand Design: Researchers are exploring novel ligand structures to create more kinetically inert and thermodynamically stable complexes. mdpi.compdx.edu The aim is to design chelates that are highly resistant to dissociation and transmetallation (the displacement of the gadolinium ion by other metal ions in the body). researchgate.net

The stability of a GBCA is a critical factor in preventing the release of free gadolinium, which has been associated with conditions like nephrogenic systemic fibrosis (NSF), particularly in patients with impaired kidney function. emjreviews.comrsna.org

Design of Agents with Improved Safety Profiles

Beyond stability, the design of safer GBCAs involves several other considerations. A significant area of development is the creation of high-relaxivity agents. Relaxivity refers to the agent's ability to enhance the MRI signal. pdx.eduappliedradiology.com

Benefits of high-relaxivity agents include:

Dose Reduction: Higher relaxivity allows for the use of lower doses of gadolinium to achieve the same or even better image enhancement. rsna.orgmdpi.com This directly addresses concerns about gadolinium exposure. rsna.org

Improved Diagnostic Efficacy: Enhanced signal intensity can lead to better visualization of tissues and pathologies, improving diagnostic accuracy. appliedradiology.com

Recently developed high-relaxivity macrocyclic agents like gadopiclenol (B1258881) and gadoquatrane (B12659558) are expected to play a significant role in the future, potentially replacing older GBCAs. researchgate.netnih.gov

Minimizing Gadolinium Exposure in Clinical Practice: Research Avenues

Alongside the development of new agents, a significant area of research focuses on reducing the need for high doses of gadolinium in current clinical practice.

One of the most promising approaches involves the use of Artificial Intelligence (AI) and deep learning algorithms. Research has demonstrated that AI can be trained to enhance the quality of MRI images acquired with a significantly reduced dose of GBCA—in some cases as low as 10% of the standard dose—to produce images of clinically acceptable quality. radiologytoday.net This technology has the potential to drastically lower patient exposure to gadolinium while maintaining diagnostic value. radiologytoday.net

Further research is also being conducted on optimizing MRI sequences and post-processing techniques to improve image contrast without the need for contrast agents, or to rely on alternative imaging modalities like PET/MR where appropriate. appliedradiology.com

Optimization of Imaging Protocols to Reduce Contrast Agent Volume

A significant area of research is the optimization of imaging protocols to decrease the necessary volume of contrast agents without compromising diagnostic quality. Concerns over gadolinium retention have spurred efforts to reduce the administered dose of GBCAs. rsna.org Studies have shown that for certain applications, such as meningioma imaging, gadolinium-based contrast agent doses can be substantially reduced, in some cases by as much as 62%, and still yield images of acceptable quality for diagnosis. healthimaging.comauntminnie.com This is particularly relevant for avidly enhancing lesions, where a standard dose may be more than what is required for clear visualization. healthimaging.comauntminnie.com

The development of higher relaxivity GBCAs is a key strategy in dose reduction. ajnr.orgmdpi.com These agents can provide comparable or even superior contrast enhancement at lower doses. mdpi.com For instance, gadopiclenol, a newer macrocyclic agent, has demonstrated equivalent diagnostic efficacy at half the standard dose of other GBCAs like gadobutrol (B1674391) in both central nervous system and body MRI. mdpi.com While gadoversetamide is a linear agent, the principle of dose reduction through protocol optimization remains a critical area of investigation for all GBCAs. ajnr.orgradiopaedia.org This can be achieved through adjustments in pulse sequences and injection parameters to maximize the signal from a smaller amount of contrast. nih.gov

Artificial intelligence (AI) and deep learning models are also emerging as powerful tools to synthesize high-quality images from reduced-dose contrast-enhanced scans. rsna.orgradiologytoday.netnih.gov Research has demonstrated that AI algorithms can be trained to enhance the subtle contrast changes visible with as little as 10% of the standard gadolinium dosage, producing images that are comparable to full-dose scans. radiologytoday.net

Personalized Medicine Approaches for Contrast Agent Selection

The concept of personalized medicine, or precision medicine, is extending into the realm of medical imaging, aiming to tailor healthcare decisions and treatments to the individual characteristics of each patient. babirus.ae This approach considers a patient's genetic makeup, lifestyle, and environmental factors to inform treatment. babirus.aelindushealth.com In the context of contrast agents, personalized medicine seeks to select the most appropriate agent and protocol for a specific patient and their particular clinical question. nih.govmdpi.com

This involves moving beyond a "one-size-fits-all" approach and considering individual patient factors that might influence the effectiveness and safety of a contrast agent. lindushealth.com For instance, a patient's renal function is a critical determinant in the choice of a GBCA. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, holds promise for predicting how an individual will metabolize and react to certain medications, including contrast agents. lindushealth.com

Furthermore, the development of targeted contrast agents is a cornerstone of personalized imaging. These agents are designed to bind to specific molecular or cellular targets, such as tumor biomarkers, allowing for more precise diagnosis and monitoring of treatment response. numberanalytics.comfrontiersin.org While gadoversetamide is an extracellular agent, the broader field is moving towards these more specific probes. radiopaedia.org The integration of imaging data with other "omics" data (genomics, proteomics, etc.) will likely play a crucial role in future personalized contrast agent selection. mdpi.com

Advanced Imaging Techniques and Gadoversetamide Optimization

The synergy between advanced MRI methodologies and contrast agents like gadoversetamide is pivotal for pushing the boundaries of diagnostic imaging.

Integration of Gadoversetamide with Emerging MRI Methodologies

Gadoversetamide, as an extracellular contrast agent, can be utilized in a variety of MRI applications, including brain, spine, and musculoskeletal imaging. radiopaedia.org Its utility can be enhanced when combined with emerging MRI techniques. For example, ultra-short echo time (UTE) sequences have shown promise for imaging tissues with very short T2 relaxation times, and the use of GBCAs in conjunction with UTE can improve the detection of neoplastic lesions. researchgate.net

The integration of MRI with other imaging modalities, such as computed tomography (CT), can also provide a more comprehensive diagnostic picture. researchgate.net Nanoparticle-based contrast agents are being developed for multimodality imaging, visible across MRI, CT, and ultrasound. numberanalytics.com While gadoversetamide is a small molecule, the principles of integrating its contrast-enhancing properties with advanced hardware and software continue to be explored. drugbank.com For instance, advancements in MRI technology, including improved coil designs and pulse sequences, are being investigated to reduce the reliance on GBCAs in some scenarios. numberanalytics.com

Research into Gadoversetamide's Role in Quantitative Imaging Applications

Quantitative imaging aims to extract measurable, reproducible data from medical images. With GBCAs, this often involves measuring parameters related to tissue perfusion and permeability. Dynamic contrast-enhanced MRI (DCE-MRI) is a key quantitative technique that can provide valuable information about the microvasculature of tissues.

Research has shown that different GBCAs can yield different quantitative results for parameters like Ktrans (volume transfer coefficient). oup.com While specific quantitative studies focusing solely on gadoversetamide are part of the broader research into the properties of all GBCAs, the principle of using its T1-shortening effects for quantitative measurements is well-established. nih.govdrugbank.com For example, the change in the longitudinal relaxation rate (R1), which is linearly related to the concentration of the contrast agent in tissue, can be used to assess gadolinium retention. rsna.org An in vitro study comparing several GBCAs found that at equivalent concentrations, gadoversetamide and gadodiamide (B1674392) showed statistically similar degrees of T1 shortening. ajnr.org

The development of techniques like MR fingerprinting, which can simultaneously quantify multiple tissue properties, may offer new avenues for utilizing the contrast-enhancing properties of gadoversetamide in a more quantitative and personalized manner. radiopaedia.org

Q & A

Q. What standardized protocols exist for quantifying gadoversetamide in pharmaceutical formulations, and how are they validated?

Methodological Answer: Quantification typically employs high-performance liquid chromatography (HPLC) with UV detection, as per pharmacopeial guidelines . Validation requires assessing linearity (R² > 0.99), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness under varying mobile phase conditions (e.g., pH ±0.2 adjustments). Cross-validate results using inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium-specific detection .

Q. How is gadoversetamide characterized for purity and stability in aqueous solutions?

Methodological Answer: Purity is assessed via nuclear magnetic resonance (NMR) for structural confirmation and ion-exchange chromatography for free gadolinium detection (<0.1 ppm). Stability studies involve accelerated degradation under thermal (40–60°C) and photolytic conditions (ICH Q1B guidelines), with degradation products analyzed using tandem mass spectrometry (LC-MS/MS) .

Q. What are the critical parameters for designing preclinical studies to evaluate gadoversetamide’s biodistribution?

Methodological Answer: Use radiolabeled gadoversetamide (e.g., ^153Gd) in rodent models, with tissue sampling at predefined intervals (e.g., 5 min to 24 hr post-injection). Employ gamma scintillation counting for quantification and normalize data to organ weight. Include control groups to account for nonspecific binding .

Advanced Research Questions

Q. How can contradictory data on gadoversetamide’s nephrotoxicity in preclinical vs. clinical studies be resolved?

Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., hydration protocols, renal function thresholds). Design translational studies using human renal proximal tubule cells (RPTECs) under physiologically relevant gadolinium concentrations (0.1–1 mM) and compare with retrospective clinical data. Apply Hill’s criteria for causality assessment .

Q. What advanced spectroscopic techniques are suitable for probing gadoversetamide’s interaction with serum proteins?

Methodological Answer: Use circular dichroism (CD) spectroscopy to monitor conformational changes in human serum albumin (HSA) upon gadoversetamide binding. Complement with isothermal titration calorimetry (ITC) to determine binding constants (Kd) and stoichiometry. Validate findings with molecular docking simulations .

Q. How do formulation excipients (e.g., trometamol) influence gadoversetamide’s thermodynamic stability in multi-dose vials?

Methodological Answer: Perform differential scanning calorimetry (DSC) to assess excipient-induced stabilization. Compare free energy changes (ΔG) in formulations with/without trometamol under varying storage temperatures. Use Arrhenius modeling to predict shelf-life .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling batch variability in gadoversetamide synthesis?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) affecting purity. Use design of experiments (DoE) to optimize reaction conditions (e.g., pH, temperature) and reduce variability. Include Bayesian hierarchical models for small-sample robustness .

Q. How should researchers address discrepancies between in vitro relaxivity and in vivo MRI efficacy for gadoversetamide?

Methodological Answer: Correlate relaxivity measurements (at 1.5T/3T) with in vivo imaging data using Spearman’s rank correlation. Account for physiological factors (e.g., blood flow, protein binding) via compartmental modeling. Validate with dual-isotope studies (e.g., ^99mTc-labeled red blood cells for perfusion correction) .

Ethical & Reproducibility Considerations

Q. What safeguards are necessary when reusing clinical gadoversetamide trial data for secondary analyses?

Methodological Answer: Ensure compliance with GDPR/HIPAA by anonymizing patient identifiers. Obtain ethics committee approval for data repurposing. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation, including metadata on acquisition protocols and confounding variables .

Q. How can researchers enhance reproducibility in gadoversetamide’s chelation kinetics studies?

Methodological Answer: Publish raw potentiometric titration data (e.g., pH vs. ligand equivalents) alongside curve-fitting parameters (e.g., LogK values). Use IUPAC-recommended buffer systems and disclose temperature control (±0.1°C). Share code for computational models (e.g., Hyperquad suite) via open repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-rlm74T3Z9D
Reactant of Route 2
Unii-rlm74T3Z9D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。